Darapladib
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a selective lipoprotein-associated phospholipase A(2) (Lp-PLA(2)) inhibitor, on biomarkers of cardiovascular (CV) risk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJWLDPVQCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189073 | |
| Record name | Darapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356057-34-6 | |
| Record name | Darapladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356057-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darapladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARAPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Darapladib: A Selective Lp-PLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). It covers the mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for professionals in the fields of cardiovascular research and drug development.
Introduction: The Rationale for Lp-PLA2 Inhibition
Atherosclerosis, a chronic inflammatory disease, is the primary cause of coronary heart disease (CHD) and stroke[1]. A key step in its development is the accumulation and subsequent oxidation of low-density lipoproteins (LDL) within the arterial intima[1]. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates primarily bound to LDL[2][3]. Within atherosclerotic plaques, Lp-PLA2 is secreted by inflammatory cells like macrophages and T-cells[2][3].
The enzyme hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (ox-NEFA)[2]. These products are believed to promote the expression of adhesion molecules, stimulate cytokine production, and contribute to the formation of a necrotic core, a hallmark of vulnerable, rupture-prone plaques[2][3][4]. Elevated Lp-PLA2 levels have been associated with an increased risk of myocardial infarction, stroke, and cardiovascular death, making it a compelling therapeutic target[5].
This compound (SB-480848) is a potent, reversible, and selective oral inhibitor of the Lp-PLA2 enzyme developed to target this inflammatory pathway in atherosclerosis[6][7].
Mechanism of Action of this compound
This compound selectively inhibits Lp-PLA2, thereby preventing the hydrolysis of oxidized phospholipids and the subsequent production of lyso-PC and ox-NEFA[8][9]. This action is hypothesized to reduce inflammation within the arterial wall, slow the progression of the necrotic core, and ultimately stabilize atherosclerotic plaques to prevent rupture and subsequent thrombotic events[5][7][10]. The chemical structure of this compound consists of four main functional groups: a cyclopenta-pyrimidine ring, a fluorobenzyl sulfane moiety, a diethylpropan-amine group, and a trifluoromethyl-biphenyl moiety[11].
Below is a diagram illustrating the Lp-PLA2 signaling pathway in atherosclerosis and the point of intervention by this compound.
References
- 1. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Effect of Inhibition of Lp-PLA2 With this compound on Ischemic Events in Chronic CHD - American College of Cardiology [acc.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. STABILITY: Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Preclinical Journey of Darapladib: An In-depth Pharmacokinetic Profile
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the preclinical pharmacokinetic profile of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This whitepaper provides a detailed summary of quantitative data, experimental protocols, and key signaling pathways, aiming to facilitate a deeper understanding of this compound's behavior in preclinical models.
This compound has been a subject of interest for its potential role in mitigating atherosclerosis and other inflammatory conditions.[1][2][3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for its development and translation to clinical applications.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been evaluated in various preclinical models, including rats and swine. The following table summarizes the key pharmacokinetic parameters observed in these studies. It is important to note that specific values can vary depending on the study design, animal strain, and analytical methods used.
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference |
| Rat | 25 mg/kg/day | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Rat | 50 mg/kg/day | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Swine (Diabetic-Hypercholesterolemic) | Not Specified | Oral (daily) | Favorable PK profile noted | Not Specified | Not Specified | Not Specified | Not Specified |
Data for specific pharmacokinetic parameters in preclinical models remains limited in publicly available literature. The provided information is based on reported dosing in preclinical efficacy studies.
Experimental Protocols
Detailed methodologies are paramount for the reproducibility and interpretation of pharmacokinetic studies. Below are synthesized protocols based on standard practices for preclinical research and available information on this compound and similar compounds.
Animal Models
-
Rat Model: Male Sprague-Dawley rats are commonly used in preclinical studies.[3][4] For atherosclerosis models, a high-fat diet may be administered to induce the desired phenotype.[3]
-
Swine Model: Diabetic-hypercholesterolemic swine have been utilized as a relevant model for studying human atherosclerosis mechanisms.[1]
Drug Administration
-
Oral Administration (Rat): this compound has been administered to rats via oral gavage at doses of 25 mg/kg/day and 50 mg/kg/day.[4] The vehicle for administration is a critical component and should be carefully selected to ensure drug stability and solubility.
Sample Collection
-
Blood Sampling: Blood samples are typically collected at predetermined time points post-dose to characterize the concentration-time profile. Common time points include pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after administration. The use of anesthesia, such as isoflurane, is standard during procedures that may cause distress.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound in biological matrices. While a specific validated method for this compound in rat plasma is not detailed in the provided search results, a general procedure can be outlined based on methods for similar small molecules.[5][6]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. This step removes larger protein molecules that can interfere with the analysis.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 column is commonly used to separate this compound from other components in the plasma. The mobile phase, a mixture of solvents such as acetonitrile and water with a modifier like formic acid, is run through the column to elute the compound.
-
Mass Spectrometric Detection: Following separation, the sample enters a tandem mass spectrometer. The instrument is set to a specific multiple reaction monitoring (MRM) mode to detect and quantify this compound and its internal standard with high selectivity and sensitivity.
Visualizing the Process and Pathway
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
Conclusion
The preclinical pharmacokinetic evaluation of this compound provides foundational knowledge for its development as a therapeutic agent. While the available quantitative data in the public domain is not exhaustive, the established use in rat and swine models, coupled with standard bioanalytical techniques, offers a clear path for further investigation. The visualization of the experimental workflow and the signaling pathway of Lp-PLA2 inhibition serves to enhance the understanding of this promising compound. This technical guide is intended to be a valuable resource for the scientific community engaged in the research and development of novel anti-inflammatory and cardiovascular therapies.
References
- 1. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Darapladib's Role in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darapladib is a selective, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in modulating inflammatory pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing Lp-PLA2 activity and inflammatory markers are provided, alongside visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential and its impact on vascular inflammation.
Introduction: The Role of Lp-PLA2 in Inflammation
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] Primarily produced by inflammatory cells such as macrophages, monocytes, and T-lymphocytes, Lp-PLA2 circulates in the plasma mainly bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2]
Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-apoptotic products, principally lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[2][3] These products contribute to the pathogenesis of atherosclerosis by:
-
Promoting inflammation: Lyso-PC upregulates the expression of adhesion molecules and chemokines, facilitating the recruitment of monocytes and other inflammatory cells to the vascular wall.[1]
-
Inducing endothelial dysfunction: Lyso-PC can impair nitric oxide production, a key regulator of vascular tone and health.
-
Promoting necrotic core formation: The cytotoxic effects of lyso-PC and oxNEFA contribute to the death of macrophages and smooth muscle cells within the atherosclerotic plaque, leading to the formation of a lipid-rich necrotic core, a hallmark of vulnerable plaques.[4]
Given its central role in vascular inflammation, inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for the treatment of atherosclerosis and the reduction of cardiovascular events.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme.[3] It binds reversibly to the active site of Lp-PLA2, preventing the hydrolysis of its substrates. By inhibiting Lp-PLA2 activity, this compound reduces the production of lyso-PC and oxNEFA, thereby attenuating the downstream inflammatory cascade.[2]
The inhibition of Lp-PLA2 by this compound has been shown to have several anti-inflammatory effects, including:
-
Reduced expression of genes associated with macrophage and T-lymphocyte function.[5]
-
Decreased infiltration of inflammatory cells into atherosclerotic plaques.
-
Reduction in the size of the necrotic core within plaques.[2][6]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through its modulation of key signaling pathways involved in vascular inflammation. By inhibiting Lp-PLA2, this compound prevents the generation of lyso-PC and oxNEFA, which are known to activate multiple downstream pro-inflammatory signaling cascades.
Quantitative Data from Preclinical and Clinical Studies
Numerous studies have evaluated the effects of this compound on Lp-PLA2 activity and markers of inflammation. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Lp-PLA2 Activity
| Study/Trial | Population | Treatment | Duration | Lp-PLA2 Activity Inhibition (%) | Reference |
| Mohler et al. | Patients with stable CHD | This compound 160 mg/day | 12 weeks | ~66% | [7] |
| IBIS-2 Sub-study | Patients with angiographically documented CHD | This compound 160 mg/day | 12 months | 59% | [2][6] |
| STABILITY Trial | Patients with stable CHD | This compound 160 mg/day | Median 3.7 years | ~65% | [8] |
| Animal Study | Diabetic and hypercholesterolemic swine | This compound | - | - | [5] |
Table 2: Effect of this compound on Inflammatory Markers
| Study/Trial | Population | Treatment | Inflammatory Marker | Change with this compound | Reference |
| Mohler et al. | Patients with stable CHD | This compound 160 mg/day | hs-CRP | -13.0% (p=0.15) | [7] |
| IL-6 | -12.3% (p=0.028) | [7] | |||
| IBIS-2 Sub-study | Patients with angiographically documented CHD | This compound 160 mg/day | hs-CRP | No significant difference | [2][6] |
| Animal Study | LDLR-deficient mice | This compound 50 mg/kg/day | hs-CRP | Significant reduction | [7] |
| IL-6 | Significant reduction | [7] |
Table 3: Effect of this compound on Atherosclerotic Plaque Composition (IBIS-2 Sub-study)
| Plaque Component | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | Treatment Difference | p-value | Reference |
| Necrotic Core Volume | +4.5 ± 17.9 mm³ | -0.5 ± 13.9 mm³ | -5.2 mm³ | 0.012 | [2][6] |
| Total Atheroma Volume | -4.9 ± 32.7 mm³ | -5.0 ± 28.0 mm³ | Not significant | 0.95 | [6] |
Detailed Experimental Protocols
Lp-PLA2 Activity Assay
This protocol describes a colorimetric assay to determine Lp-PLA2 activity in serum or plasma.
Materials:
-
Microplate reader
-
96-well microplate
-
Patient serum or plasma
-
Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Assay buffer
Procedure:
-
Prepare Reagents: Prepare working solutions of the Lp-PLA2 substrate and DTNB in the assay buffer according to the manufacturer's instructions.
-
Sample Preparation: If necessary, dilute patient serum or plasma samples with the assay buffer.
-
Assay Reaction:
-
Add a specific volume of the prepared substrate to each well of the 96-well plate.
-
Add the serum/plasma sample to the wells.
-
Add DTNB to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing the enzymatic reaction to proceed.
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader at multiple time points. The increase in absorbance is proportional to the amount of free thiol produced by the hydrolysis of the substrate by Lp-PLA2.
-
Calculation: Calculate the rate of change in absorbance over time. Use a standard curve to determine the Lp-PLA2 activity in the samples, typically expressed in nmol/min/mL.
Quantification of Inflammatory Markers (hs-CRP and IL-6) by ELISA
This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) in serum or plasma.
Materials:
-
ELISA plate pre-coated with capture antibody specific for hs-CRP or IL-6
-
Wash buffer
-
Assay diluent/blocking buffer
-
Standard, control, and patient serum/plasma samples
-
Biotinylated detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions.
-
Add Samples: Add standards, controls, and patient samples to the appropriate wells of the pre-coated microplate. Incubate for the specified time at the recommended temperature.
-
Wash: Aspirate the contents of the wells and wash the plate several times with the wash buffer to remove unbound substances.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Wash: Repeat the washing step.
-
Add Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash: Repeat the washing step.
-
Add Substrate: Add the TMB substrate to each well. A color will develop in proportion to the amount of analyte present.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of hs-CRP or IL-6 in the patient samples.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol provides a general framework for quantifying the mRNA expression of inflammatory genes in tissue or cell samples.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers for target genes (e.g., MCP-1, VCAM-1) and a housekeeping gene (e.g., GAPDH)
-
Nuclease-free water
Procedure:
-
RNA Extraction: Isolate total RNA from tissue or cell samples using a commercial RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and nuclease-free water.
-
Add the synthesized cDNA to the reaction mixture.
-
Prepare similar reactions for the housekeeping gene to be used for normalization.
-
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
The qPCR instrument will monitor the fluorescence intensity during the reaction. The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct).
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the Ct value of the target gene to the Ct value of the housekeeping gene.
-
Conclusion
This compound, through its targeted inhibition of Lp-PLA2, represents a novel therapeutic approach to mitigating vascular inflammation, a key driver of atherosclerosis. By preventing the generation of pro-inflammatory lipids, this compound has demonstrated the potential to reduce key markers of inflammation and favorably alter plaque composition. While large clinical trials have yielded mixed results regarding its efficacy in reducing major adverse cardiovascular events, the wealth of preclinical and mechanistic data underscores the importance of the Lp-PLA2 pathway in cardiovascular disease.[2][8] The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and Lp-PLA2 in inflammatory diseases. Continued research in this area may yet unlock the full therapeutic potential of targeting this critical inflammatory pathway.
References
- 1. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 2. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. dbc-labs.com [dbc-labs.com]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoprotein‐Associated Phospholipase A2 Activity Is a Marker of Risk But Not a Useful Target for Treatment in Patients With Stable Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Darapladib Target Validation in Cardiovascular Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), was a promising therapeutic candidate for the treatment of cardiovascular disease. The rationale for its development was based on the hypothesis that Lp-PLA2, an enzyme involved in the hydrolysis of oxidized phospholipids within low-density lipoproteins (LDL), plays a crucial pro-inflammatory and pro-atherogenic role in the vessel wall. This guide provides a comprehensive technical overview of the target validation for this compound, detailing its mechanism of action, preclinical and clinical evidence, and the experimental protocols utilized in its evaluation. Despite a strong preclinical and early-phase clinical rationale, this compound ultimately failed to demonstrate a significant reduction in major adverse cardiovascular events in large-scale Phase III clinical trials, namely STABILITY and SOLID-TIMI 52. This document serves as a detailed case study in drug target validation, offering valuable insights for researchers in cardiovascular drug discovery and development.
Introduction: The Lp-PLA2 Hypothesis of Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. A key initiating event is the accumulation and modification of LDL particles in the arterial intima. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily transported on LDL particles and is found in high concentrations within atherosclerotic plaques, particularly in the vulnerable necrotic core.[1][2]
The central hypothesis for targeting Lp-PLA2 was that its enzymatic activity on oxidized LDL generates pro-inflammatory and cytotoxic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[3][4] These molecules are believed to promote the recruitment of inflammatory cells, enhance oxidative stress, and induce apoptosis of macrophages and smooth muscle cells, thereby contributing to the expansion of the necrotic core and increasing plaque instability and rupture risk.[5][6] Inhibition of Lp-PLA2 was therefore postulated to be a novel therapeutic strategy to reduce vascular inflammation and stabilize atherosclerotic plaques.[6]
This compound: A Selective Lp-PLA2 Inhibitor
This compound is a potent, selective, and reversible inhibitor of the Lp-PLA2 enzyme.[6] Preclinical studies demonstrated its high affinity and specificity for Lp-PLA2.
Potency and Selectivity
This compound was identified as a highly potent inhibitor of human recombinant Lp-PLA2 with a reported IC50 of 0.25 nM.[7]
Preclinical Validation
In Vitro Studies
Initial in vitro experiments were crucial in establishing the mechanism of action of this compound and its effects on cellular processes relevant to atherosclerosis.
In Vivo Animal Models
Animal models were instrumental in assessing the in vivo efficacy of this compound in a physiological context of atherosclerosis.
A key preclinical study utilized a diabetic and hypercholesterolemic swine model, which develops complex coronary atherosclerotic lesions resembling those in humans.[7]
Table 1: Effects of this compound in a Hypercholesterolemic Swine Model [7]
| Parameter | Control Group | This compound-treated Group | % Change | p-value |
| Plasma Lp-PLA2 Activity | - | - | ↓ 89% | <0.00001 |
| Arterial Lp-PLA2 Activity | 0.68 ± 0.21 nmol/min/mg | 0.14 ± 0.02 nmol/min/mg | ↓ ~79% | <0.001 |
| Necrotic Core Area | - | Markedly reduced | - | - |
| Plaque Area | - | Considerably decreased | - | - |
A study using a type 2 diabetes mellitus Sprague-Dawley rat model of early atherosclerosis provided further evidence for the anti-inflammatory effects of this compound.[8]
Table 2: Effects of this compound in a T2DM Atherosclerosis Rat Model [8][9]
| Parameter | T2DM Control | T2DM + Low-dose this compound (25 mg/kg/d) | T2DM + High-dose this compound (50 mg/kg/d) | p-value |
| Foam Cell Number in Aorta | Significantly increased vs. control | Significantly reduced vs. T2DM control | - | <0.05 |
| iNOS Expression in Aorta | Significantly increased vs. control | Significantly reduced vs. T2DM control | - | <0.05 |
| ICAM-1 Expression in Aorta (8 weeks) | Significantly increased vs. control | - | Significantly decreased vs. T2DM control | <0.05 |
| Serum Lp-PLA2 | Elevated | Reduced | More prominent reduction than low-dose | <0.05 |
| Serum hs-CRP | Elevated | Reduced | More prominent reduction than low-dose | <0.05 |
Clinical Development and Target Validation in Humans
The clinical development of this compound progressed through a series of Phase I, II, and III trials to evaluate its safety, pharmacodynamics, and efficacy in patients with cardiovascular disease.
Phase I and II Studies: Proof of Concept
Early-phase clinical trials focused on establishing the safety profile of this compound and demonstrating its ability to inhibit Lp-PLA2 activity in humans. These studies also explored the effects of this compound on biomarkers of inflammation and plaque morphology.
Table 3: Dose-Dependent Inhibition of Lp-PLA2 Activity by this compound (12 weeks) [10]
| This compound Dose | Approximate Inhibition of Lp-PLA2 Activity (vs. Placebo) | p-value |
| 40 mg | 43% | <0.001 |
| 80 mg | 55% | <0.001 |
| 160 mg | 66% | <0.001 |
A key Phase II trial, the Integrated Biomarkers and Imaging Study-2 (IBIS-2), provided compelling evidence for the effect of this compound on plaque composition.[11]
Table 4: IBIS-2 Trial: Effect of this compound (160 mg/day for 12 months) on Necrotic Core Volume [12]
| Parameter | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | Treatment Difference | p-value |
| Necrotic Core Volume | +4.5 mm³ (p=0.009) | -0.5 mm³ (p=0.71) | -5.2 mm³ | 0.012 |
Table 5: Biomarker Changes in Phase II Studies with this compound (160 mg) [10]
| Biomarker | % Change vs. Placebo (12 weeks) | 95% Confidence Interval | p-value |
| Interleukin-6 (IL-6) | ↓ 12.3% | -22% to -1% | 0.028 |
| High-sensitivity C-reactive protein (hs-CRP) | ↓ 13.0% | -28% to +5% | 0.15 |
Phase III Clinical Trials: The Decisive Verdict
Two large-scale, randomized, placebo-controlled Phase III clinical trials, STABILITY and SOLID-TIMI 52, were conducted to definitively assess the clinical efficacy and safety of this compound in reducing major adverse cardiovascular events (MACE).
The STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy) trial enrolled 15,828 patients with stable coronary heart disease.[13]
Table 6: Primary and Key Secondary Endpoints of the STABILITY Trial [14][15]
| Endpoint | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint (CV death, MI, or stroke) | 9.7 | 10.4 | 0.94 (0.85-1.03) | 0.20 |
| Major Coronary Events (CHD death, MI, urgent revascularization) | 9.3 | 10.3 | 0.90 (0.82-1.00) | 0.045 |
| Total Coronary Events (CHD death, MI, any revascularization, hospitalization for unstable angina) | 14.6 | 16.1 | 0.91 (0.84-0.98) | 0.02 |
The SOLID-TIMI 52 (Stabilization of Plaques Using this compound–Thrombolysis in Myocardial Infarction 52) trial enrolled 13,026 patients who had recently experienced an acute coronary syndrome.[16][17]
Table 7: Primary and Key Secondary Endpoints of the SOLID-TIMI 52 Trial [14][16]
| Endpoint | This compound Group (%) (at 3 years) | Placebo Group (%) (at 3 years) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint (CHD death, MI, or urgent revascularization) | 16.3 | 15.6 | 1.00 (0.91-1.09) | 0.93 |
| CV Death, MI, or Stroke | 15.0 | 15.0 | 0.99 (0.90-1.09) | 0.78 |
| All-Cause Mortality | 7.3 | 7.1 | 0.94 (0.82-1.08) | 0.40 |
Methodologies of Key Experiments
Lp-PLA2 Activity Assay
A colorimetric assay is commonly used to measure Lp-PLA2 activity in plasma or serum.[18]
-
Principle: The assay utilizes a substrate, such as 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce a colored product.[19] The rate of color formation is measured spectrophotometrically and is directly proportional to the Lp-PLA2 activity in the sample.
-
Procedure Outline:
-
A plasma or serum sample is incubated with the substrate solution.
-
The change in absorbance at a specific wavelength (e.g., 405 nm) is monitored over time.
-
The Lp-PLA2 activity is calculated from the rate of change in absorbance.
-
Animal Model of Atherosclerosis (Swine)
-
Model: Diabetic and hypercholesterolemic Yorkshire swine.[20]
-
Induction of Diabetes: Intravenous infusion of streptozotocin.[20]
-
Induction of Hypercholesterolemia: Feeding a high-cholesterol diet.[20] The diet composition and duration can vary but typically involves supplementation with cholesterol and fat.[8][21]
-
Analysis: At the end of the study period, animals are euthanized, and coronary arteries are harvested for histological and molecular analysis, including quantification of plaque area, necrotic core size, and gene expression.[7]
Intravascular Ultrasound (IVUS) Virtual Histology (VH)
IVUS-VH is an intravascular imaging technique used to assess the composition of atherosclerotic plaques in vivo.[22]
-
Principle: A specialized IVUS catheter is advanced into the coronary artery. The system uses radiofrequency signal analysis of the backscattered ultrasound signal to differentiate between four major plaque components: fibrous, fibro-fatty, necrotic core, and dense calcium.[23]
-
Procedure Outline:
-
Following intracoronary administration of a vasodilator (e.g., nitroglycerin), the IVUS-VH catheter is positioned in the target coronary artery.[22]
-
An automated pullback of the catheter is performed at a constant speed (e.g., 0.5 mm/s).[22]
-
The acquired radiofrequency data is processed by specialized software to generate a color-coded map of the plaque composition.[22][23]
-
Quantitative analysis of the volume of each plaque component is performed by a core laboratory.[22]
-
Visualizing the Pathways and Processes
Lp-PLA2 Signaling Pathway in Atherosclerosis
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Complex porcine model of atherosclerosis: Induction of early coronary lesions after long-term hyperlipidemia without sustained hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 10. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 13. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of this compound TherapY) comparing this compound versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. Effect of this compound on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. timi.org [timi.org]
- 18. ahajournals.org [ahajournals.org]
- 19. sjkglobalkc.com [sjkglobalkc.com]
- 20. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 21. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic this compound Use Does Not Affect Coronary Plaque Composition Assessed Using Multimodality Intravascular Imaging Modalities: A Randomized-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. repub.eur.nl [repub.eur.nl]
Introduction: Darapladib and Its Mechanism of Action
An In-depth Technical Guide: Early-Phase Clinical Trial Results for Darapladib
This compound is an orally administered, selective inhibitor of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] This enzyme has been a therapeutic target in the management of atherosclerosis due to its role in vascular inflammation.[2][4] Despite promising preclinical and early-phase results, two large Phase III trials, STABILITY and SOLID-TIMI 52, did not demonstrate a significant reduction in major adverse cardiovascular events.[4][5][6][7] This guide focuses on the foundational early-phase clinical trial data that characterized the drug's properties and supported its initial development.
The Role of Lp-PLA2 in Atherosclerosis
Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL) particles.[2] Within the arterial wall, Lp-PLA2 is carried with LDL during the progression of atherosclerosis.[2] The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-apoptotic products, such as lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1][8] These byproducts are believed to stimulate the recruitment of macrophages and their transformation into foam cells, contributing to the formation of a necrotic core within atherosclerotic plaques and increasing plaque vulnerability.[2][9] Elevated circulating levels of Lp-PLA2 have been epidemiologically linked to an increased risk of myocardial infarction and stroke.[2]
This compound as an Lp-PLA2 Inhibitor
This compound directly and selectively inhibits the Lp-PLA2 enzyme.[1][3] By blocking the enzymatic activity of Lp-PLA2, this compound aims to prevent the generation of inflammatory mediators within the vasculature, thereby halting the expansion of the necrotic core of plaques and reducing the risk of plaque rupture.[9][10] This mechanism represents a targeted approach to mitigating the inflammatory component of atherosclerosis.[10]
Phase I Clinical Trial Results
A key Phase I open-label study evaluated the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound in 24 healthy Chinese subjects. Participants received a single 160 mg oral dose, followed by once-daily 160 mg doses for 28 days.[11]
Pharmacokinetics (PK)
The study revealed that this compound exhibits time-dependent pharmacokinetics.[12][13] Systemic exposure was higher after multiple doses compared to a single dose.[11] However, the steady-state accumulation ratio (Rs) was less than one (Rs = 0.80), which is indicative of time-dependent pharmacokinetics.[11] Steady-state was achieved by Day 14 of daily dosing.[11] The primary circulating component is unchanged this compound, with lower exposure to its metabolite, SB-553253.[12][13]
Table 1: Pharmacokinetic Parameters of this compound (160 mg) in Healthy Chinese Subjects [11][12]
| Parameter | Single Dose (Day 1) | Multiple Dose (Day 28) |
| Cmax (ng/mL) | 17.9 | 34.4 |
| Geometric Mean (CVb%) | (55.2%) | (49.9%) |
| AUC(0-τ) (ng·h/mL) | 153 | 519 |
| Geometric Mean (CVb%) | (69.0%) | (33.3%) |
| Tmax (h) | 4.0 (2.0 - 8.0) | 4.0 (1.0 - 6.0) |
| Median (Range) |
Cmax: Maximum observed plasma concentration; AUC(0-τ): Area under the plasma concentration-time curve over the 24-hour dosing interval; Tmax: Time to reach Cmax; CVb%: Coefficient of variation between subjects.
Table 2: Pharmacokinetic Parameters of Metabolite SB-553253 Following this compound Administration [11][14]
| Parameter | Single Dose (Day 1) | Multiple Dose (Day 28) |
| Cmax (ng/mL) | 1.05 | 1.57 |
| Geometric Mean (CVb%) | (63.3%) | (45.1%) |
| AUC(0-τ) (ng·h/mL) | 11.1 | 26.6 |
| Geometric Mean (CVb%) | (62.6%) | (39.2%) |
| Ratio (Metabolite:this compound) | ||
| AUC(0-τ) | 0.0786 | 0.0532 |
Pharmacodynamics (PD)
This compound demonstrated potent and sustained inhibition of plasma Lp-PLA2 activity. Following 28 days of dosing, the pre-dose (trough) inhibition of Lp-PLA2 activity was approximately 70%.[12][13] The maximum inhibition at steady-state reached about 76.4%.[12] This inhibition was shown to be dependent on the concentration of this compound in the plasma.[11] The enzyme activity returned to baseline approximately 19 days after the final dose.[12]
Table 3: Pharmacodynamic Effects of this compound on Lp-PLA2 Activity
| Parameter | Value | Source |
| Steady-State Trough Inhibition (Day 28) | ~70% | [11][12] |
| Steady-State Maximum Inhibition (Day 28) | ~75% - 76.4% | [11][12] |
| Inhibition in Phase II (160 mg) | ~59% - 66% | [9][15] |
| Inhibition in Phase II (80 mg) | ~55% | [15] |
| Inhibition in Phase II (40 mg) | ~43% | [15] |
Safety and Tolerability
In the Phase I study with healthy subjects, this compound was generally well-tolerated. The most frequently reported adverse events (in ≥21% of subjects) were abnormal faeces, abnormal urine odour, diarrhoea, and nasopharyngitis.[11] Later studies also noted that odor-related concerns and diarrhea were more common in patients receiving this compound compared to placebo.[16][17][18]
Table 4: Common Adverse Events in a Phase I Study (≥21% of Subjects) [11]
| Adverse Event | Frequency |
| Abnormal Faeces | ≥21% |
| Abnormal Urine Odour | ≥21% |
| Diarrhoea | ≥21% |
| Nasopharyngitis | ≥21% |
Phase II Clinical Trial Results
Phase II studies aimed to evaluate the effect of this compound on atherosclerosis-related biomarkers and plaque characteristics in patient populations.
IBIS-2 Study: Effects on Plaque Composition
The Integrated Biomarkers and Imaging Study-2 (IBIS-2) was a year-long, randomized, placebo-controlled trial involving 330 patients with angiographically confirmed coronary heart disease (CHD).[9][10] The study used intravascular ultrasound (IVUS) to assess changes in coronary atheroma.
While this compound (160 mg daily) did not significantly affect the primary endpoints of plaque deformability or plasma high-sensitivity C-reactive protein (hs-CRP), it demonstrated a significant effect on a key secondary endpoint.[9] In the placebo group, the volume of the necrotic core within plaques increased significantly over 12 months. In contrast, this compound treatment halted this expansion.[9] This finding was significant as it suggested that Lp-PLA2 inhibition could stabilize a key feature of vulnerable plaques.[9]
Biomarker Study in Patients with Stable CHD
Another 12-week, randomized, double-blind, placebo-controlled study evaluated this compound in 959 patients with stable CHD or CHD-risk equivalents who were already receiving atorvastatin.[15] This study found a dose-dependent inhibition of Lp-PLA2 activity.[15] Furthermore, at the 160 mg dose, this compound was associated with a modest reduction in the inflammatory biomarkers interleukin-6 (IL-6) and hs-CRP, suggesting a potential systemic anti-inflammatory effect.[15] The study also confirmed that this compound had no detrimental effects on biomarkers related to platelet activity.[15][19]
Table 5: Key Efficacy and Biomarker Results from Phase II Studies
| Study | Endpoint | Result with this compound | Placebo Result | Significance | Source |
| IBIS-2 | Change in Necrotic Core Volume (mm³) | -0.5 | +4.5 | p=0.012 (for difference) | [9] |
| Biomarker Study | Change in IL-6 (160 mg) | -12.3% | N/A | p=0.028 | [15] |
| Biomarker Study | Change in hs-CRP (160 mg) | -13.0% | N/A | p=0.15 | [15] |
Key Experimental Protocols
Pharmacokinetic Analysis
In the Phase I study, plasma concentrations of this compound and its metabolite were determined over time following single and multiple doses.[11] The following pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental methods:
-
Cmax (maximum observed concentration) and Tmax (time of occurrence of Cmax) were determined directly from the observed data.[12][13]
-
AUC (area under the concentration-time curve) over the 24-hour dosing interval was calculated using the linear trapezoidal method for increasing concentrations and the logarithmic trapezoidal method for decreasing concentrations.[12][13]
Lp-PLA2 Activity Assay
Plasma Lp-PLA2 enzyme activity was measured to assess the pharmacodynamic effect of this compound. While specific details of the assay used in the Phase I Chinese study are not provided, a radiometric assay was used in other this compound studies.[19] These assays typically measure the rate of hydrolysis of a radiolabeled substrate by the Lp-PLA2 enzyme in a plasma sample. The level of inhibition is determined by comparing the activity in samples from this compound-treated subjects to their baseline values or to a placebo group.
Intravascular Ultrasound (IVUS) Imaging
In the IBIS-2 trial, serial IVUS imaging was performed at baseline and after 12 months of treatment to assess changes in coronary plaques.[9]
-
IVUS Gray Scale: This technique was used to measure the total atheroma volume.[9]
-
IVUS Radiofrequency (Virtual Histology): This advanced technique analyzes the backscattered radiofrequency signal to characterize plaque composition, allowing for the quantification of different plaque components, including the necrotic core.[9]
-
Palpography: This method was used to assess plaque deformability, an indicator of plaque stability.[9]
Visualized Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Phase III study with Lp-PLA2 inhibitor this compound did not meet primary endpoint - - PACE-CME [pace-cme.org]
- 7. This compound Fails to Reduce CVD Risk in STABILITY [medscape.com]
- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the direct lipoprotein-associated phospholipase A(2) inhibitor this compound on human coronary atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]
- 13. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]
- 15. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on major coro ... | Article | H1 Connect [archive.connect.h1.co]
- 17. research.uni-luebeck.de [research.uni-luebeck.de]
- 18. ahajournals.org [ahajournals.org]
- 19. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Plaque Vulnerability and the Therapeutic Intervention of Darapladib
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase belonging to the phospholipase A2 enzyme superfamily.[1][2] In human plasma, it is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1][2] Approximately 80-85% of circulating Lp-PLA2 is associated with apolipoprotein B-containing lipoproteins, predominantly low-density lipoprotein (LDL), with a smaller fraction bound to high-density lipoprotein (HDL).[2][3] Elevated plasma levels of Lp-PLA2 have been identified in numerous epidemiological studies as an independent predictor of cardiovascular disease (CVD) risk, including coronary heart disease and ischemic stroke.[4][5][6] Its specificity to vascular inflammation has positioned it as a key biomarker and a therapeutic target in the management of atherosclerosis.[3][5]
Section 1: The Mechanistic Role of Lp-PLA2 in Atherosclerotic Plaque Vulnerability
Atherosclerosis is fundamentally an inflammatory disease. Lp-PLA2 plays a direct role in the progression and destabilization of atherosclerotic plaques.[3] Its pro-atherogenic activity is primarily mediated through the hydrolysis of oxidized phospholipids on the surface of LDL particles that have penetrated the arterial intima.[2][5]
This enzymatic action generates two key pro-inflammatory and pro-atherogenic mediators:
-
Lysophosphatidylcholine (lyso-PC)
-
Oxidized non-esterified fatty acids (oxNEFA)
These products initiate and amplify a cascade of inflammatory responses within the vessel wall. Lyso-PC acts as a potent chemoattractant for monocytes, facilitating their recruitment into the arterial intima.[3] This influx of monocytes leads to their differentiation into macrophages, which subsequently engulf oxidized LDL, transforming into foam cells—a hallmark of early atherosclerotic lesions.[3]
The continued accumulation of foam cells, along with the pro-inflammatory effects of both lyso-PC and oxNEFA, stimulates the production of various cytokines and adhesion molecules, including interleukin-1β, interleukin-6, and monocyte chemoattractant protein-1.[7] This sustained inflammatory environment promotes the development of a necrotic core within the plaque. Lp-PLA2 is highly expressed in the necrotic cores of advanced atherosclerotic lesions, particularly in thin-cap fibroatheromas, which are highly susceptible to rupture.[3][8] The presence and activity of Lp-PLA2 within these vulnerable plaques are strongly associated with plaque instability, making it a critical factor in the transition from stable atherosclerotic disease to acute coronary syndromes.[3][7][8]
Section 2: Darapladib - A Selective Lp-PLA2 Inhibitor
Given the pivotal role of Lp-PLA2 in atherogenesis, direct inhibition of its enzymatic activity emerged as a promising therapeutic strategy. This compound is a potent, selective, and reversible oral inhibitor of Lp-PLA2.[4][9] It was developed to specifically target the inflammatory pathway mediated by Lp-PLA2 without altering serum lipoprotein levels.[4] The primary therapeutic hypothesis was that by inhibiting Lp-PLA2, this compound would reduce the generation of lyso-PC and oxNEFA, thereby suppressing vascular inflammation, preventing necrotic core expansion, and ultimately stabilizing vulnerable plaques to reduce cardiovascular events.[4][10]
Section 3: Clinical Trial Evidence for this compound
The efficacy and safety of this compound were evaluated in two large-scale, Phase III, randomized, placebo-controlled clinical trials: STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy) and SOLID-TIMI 52 (Stabilization of Plaque Using this compound - Thrombolysis in Myocardial Infarction 52).[4]
The STABILITY Trial
The STABILITY trial investigated this compound in patients with stable chronic coronary heart disease (CHD).[11][12] Despite effectively reducing Lp-PLA2 levels by approximately 65%, the trial failed to meet its primary endpoint.[11]
Table 1: Summary of the STABILITY Trial
| Parameter | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |
| Patient Population | 7,924 patients with chronic CHD | 7,904 patients with chronic CHD | ||
| Treatment | This compound 160 mg daily | Placebo | ||
| Median Follow-up | 3.7 years | 3.7 years | ||
| Primary Endpoint ¹ | 769 (9.7%) | 819 (10.4%) | 0.94 (0.85 - 1.03) | 0.20[13][14] |
| Key Secondary Endpoints | ||||
| Major Coronary Events² | 737 (9.3%) | 814 (10.3%) | 0.90 (0.82 - 1.00) | 0.045[4][14] |
| Total Coronary Events³ | 14.6% | 16.1% | 0.91 (0.84 - 0.98) | 0.02[4][14] |
| All-Cause Mortality | 7.3% | 7.3% | NS[11] | |
| Drug Discontinuation | 32.7% | 26.8% | 1.29 (1.22 - 1.37) |
¹Primary Endpoint: Composite of cardiovascular death, myocardial infarction (MI), or stroke.[11][12] ²Major Coronary Events: Composite of coronary death, MI, or urgent coronary revascularization.[13] ³Total Coronary Events: Composite of major coronary events plus hospitalization for unstable angina or other coronary revascularization.[4] Data sourced from[4][11][12][13][14]
The SOLID-TIMI 52 Trial
The SOLID-TIMI 52 trial evaluated this compound in a higher-risk population of patients who had recently experienced an acute coronary syndrome (ACS).[15][16] Similar to the STABILITY trial, this study also failed to demonstrate a significant reduction in its primary endpoint.[4][16]
Table 2: Summary of the SOLID-TIMI 52 Trial
| Parameter | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |
| Patient Population | 6,511 patients post-ACS | 6,515 patients post-ACS | ||
| Treatment | This compound 160 mg daily | Placebo | ||
| Median Follow-up | 2.5 years | 2.5 years | ||
| Primary Endpoint ⁴ | 903 (16.3% at 3 yrs) | 910 (15.6% at 3 yrs) | 1.00 (0.91 - 1.09) | 0.93[14][16] |
| Key Secondary Endpoint ⁵ | 824 (15.0% at 3 yrs) | 838 (15.0% at 3 yrs) | 0.99 (0.90 - 1.09) | 0.78[14][16] |
| All-Cause Mortality | 371 (7.3% at 3 yrs) | 395 (7.1% at 3 yrs) | 0.94 (0.82 - 1.08) | 0.40[16] |
⁴Primary Endpoint: Composite of coronary heart disease death, MI, or urgent coronary revascularization for myocardial ischemia.[16] ⁵Key Secondary Endpoint: Composite of cardiovascular death, MI, or stroke.[14] Data sourced from[14][15][16]
The negative results from these pivotal trials suggest that while Lp-PLA2 is a robust biomarker of vascular inflammation and cardiovascular risk, its inhibition with this compound does not translate into clinical benefit for reducing major adverse cardiovascular events on top of optimal medical therapy.[4] This has led to the hypothesis that Lp-PLA2 may be more of a risk marker than a causal factor in the final common pathways leading to thrombotic events.[4]
Section 4: Key Experimental Protocols
Protocol 1: Lp-PLA2 Activity Assay
The measurement of Lp-PLA2 activity in serum or plasma is a common method to assess cardiovascular risk and monitor therapeutic intervention.
Objective: To quantify the enzymatic activity of Lp-PLA2.
Methodology: Enzymatic Colorimetric Assay
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube (SST) or gel-barrier tube.[17]
-
Gently invert the tube 5 times to mix. Do not shake.[17]
-
Allow the blood to clot at room temperature for at least 30 minutes.[17]
-
Centrifuge the sample for 10 minutes to separate the serum from the cellular components.[17]
-
Aspirate the serum for analysis. Samples can be stored refrigerated (2-8°C) for up to 28 days or frozen (-20°C) for longer stability.[17]
-
-
Assay Principle:
-
The assay utilizes a specific substrate for Lp-PLA2, often a platelet-activating factor (PAF) analog.[18]
-
Lp-PLA2 in the serum sample hydrolyzes the substrate.
-
The products of this reaction then undergo a series of coupled enzymatic reactions, ultimately producing a colored compound.
-
The rate of color formation is measured spectrophotometrically and is directly proportional to the Lp-PLA2 activity in the sample.[18]
-
-
Procedure Outline:
-
A multi-point calibration is performed using calibrators with known Lp-PLA2 activity to generate a standard curve.[19]
-
Patient serum samples and controls are added to reaction wells.
-
A reagent containing the substrate is added to initiate the reaction.
-
The change in absorbance is monitored over a specific time interval using a clinical chemistry analyzer.[18]
-
The activity (typically in U/L or nmol/min/mL) is calculated from the standard curve.[17][19]
-
Protocol 2: Assessment of Plaque Vulnerability
Assessing plaque vulnerability is crucial for risk stratification and is performed using various invasive and non-invasive imaging techniques.
Objective: To characterize the morphological and compositional features of atherosclerotic plaques to identify high-risk, vulnerable lesions.
Methodologies:
-
Intravascular Ultrasound (IVUS):
-
Principle: An invasive technique using a catheter with a miniaturized ultrasound probe inserted into the coronary artery. It provides real-time, cross-sectional images of the vessel wall.[20][21]
-
Data Acquired: Measures plaque burden (volume), vessel dimensions, and identifies calcification and positive remodeling (outward expansion of the vessel), a feature associated with vulnerable plaques.[20][21] Post-processing techniques like Virtual Histology (VH-IVUS) can provide a color-coded characterization of plaque components (fibrotic, fibro-fatty, calcific, necrotic core).[21]
-
-
Optical Coherence Tomography (OCT):
-
Principle: An invasive, light-based imaging modality that uses near-infrared light to generate images with very high resolution (10-15 µm).[21][22]
-
Data Acquired: Provides unparalleled detail of the plaque's microstructure. It is the gold standard for accurately measuring fibrous cap thickness, enabling the identification of thin-cap fibroatheromas (caps <65 µm), a key feature of vulnerable plaques. It can also detect plaque rupture, erosion, and thrombus.[21][22]
-
-
Computed Tomography Coronary Angiography (CTCA):
-
Principle: A non-invasive imaging technique that uses X-rays to visualize the coronary arteries.[21]
-
Data Acquired: Identifies high-risk plaque features such as low-attenuation (indicative of a lipid-rich necrotic core), positive remodeling, spotty calcifications, and the "napkin-ring" sign.[21][23]
-
-
Magnetic Resonance Imaging (MRI):
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Evidence supporting a key role of Lp-PLA2-generated lysophosphatidylcholine in human atherosclerotic plaque inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 12. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of this compound TherapY) comparing this compound versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STABILITY: Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. endorama.gr [endorama.gr]
- 16. SOLID-TIMI 52: The Stabilization of Plaques Using this compound-Thrombolysis in MI 52 - American College of Cardiology [acc.org]
- 17. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 18. researchgate.net [researchgate.net]
- 19. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Identification and treatment of the vulnerable coronary plaque [imrpress.com]
- 22. Diagnostic Methods of Atherosclerotic Plaque and the Assessment of Its Prognostic Significance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cardiovascular Imaging Techniques for Detection of Vulnerable Plaques [ouci.dntb.gov.ua]
Darapladib's effect on oxidized LDL and lysophosphatidylcholine
An In-depth Technical Guide to Darapladib's Effect on Oxidized LDL and Lysophosphatidylcholine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is fundamentally an inflammatory disease, where the accumulation and modification of lipoproteins within the arterial intima are key initiating events. The "oxidation hypothesis" posits that the oxidative modification of low-density lipoprotein (LDL) to oxidized LDL (ox-LDL) is a critical step, transforming LDL into a pro-inflammatory particle. A key enzyme in this pathway is Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), which hydrolyzes oxidized phospholipids within ox-LDL particles. This enzymatic action generates two potent pro-inflammatory and pro-atherogenic mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs).
Given its central role in this inflammatory cascade, Lp-PLA2 emerged as a promising therapeutic target for mitigating atherosclerotic progression. This compound is a selective, orally available inhibitor of the Lp-PLA2 enzyme.[1][2] This technical guide provides a detailed overview of this compound's mechanism of action, its quantitative effects on Lp-PLA2 activity and downstream mediators, and the experimental protocols used to measure these endpoints.
Mechanism of Action: The Lp-PLA2 Pathway
Lp-PLA2 is an enzyme primarily produced by inflammatory cells, including macrophages, T-cells, and mast cells.[3] In circulation, it is predominantly associated with apolipoprotein B-containing lipoproteins, mainly LDL. Within an atherosclerotic plaque, native LDL accumulates in the intima and undergoes oxidative modification, forming ox-LDL. The Lp-PLA2 enzyme then catalyzes the hydrolysis of oxidized phosphatidylcholine at the sn-2 position on these ox-LDL particles. This action releases Lyso-PC and oxNEFAs, which perpetuate a cycle of inflammation by promoting the expression of adhesion molecules, stimulating cytokine production, and attracting more macrophages to the arterial intima, contributing to plaque growth and necrotic core expansion.[4]
This compound directly inhibits the enzymatic activity of Lp-PLA2, thereby blocking the generation of Lyso-PC and oxNEFAs from oxidized phospholipids. This inhibition is intended to reduce vascular inflammation and halt the progression of atherosclerotic plaques.[1]
Summary of Preclinical and Clinical Findings
Numerous studies have quantified the pharmacodynamic effects of this compound on Lp-PLA2 activity and other biomarkers. While this compound consistently and potently reduces Lp-PLA2 activity, its effects on downstream clinical endpoints have been less definitive.
Effect on Lp-PLA2 Activity
This compound demonstrates a robust, dose-dependent inhibition of plasma Lp-PLA2 activity. In clinical studies involving patients with coronary heart disease (CHD), a 160 mg daily dose of this compound consistently reduced Lp-PLA2 activity by approximately 59% to 66% compared to placebo.[4][5][6] Lower doses of 40 mg and 80 mg resulted in inhibitions of approximately 43% and 55%, respectively.[6] Significant reductions were also observed in Lp-PLA2 activity within carotid plaque tissue itself following this compound treatment.[2]
| Study / Trial | Patient Population | This compound Dose | Duration | Lp-PLA2 Activity Inhibition (vs. Placebo) | p-value | Reference |
| Mohler et al. | Stable CHD / CHD-risk equivalent (n=959) | 40 mg/day | 12 weeks | ~43% | <0.001 | [6] |
| 80 mg/day | ~55% | <0.001 | [6] | |||
| 160 mg/day | ~66% | <0.001 | [6] | |||
| IBIS-2 | Angiographically documented CHD (n=330) | 160 mg/day | 12 months | 59% | <0.001 | [4] |
| Tselepis et al. | Carotid endarterectomy patients (n=59) | 40 mg/day | 14 days | 52% (Plasma) | <0.001 | [2] |
| 80 mg/day | 81% (Plasma) | <0.001 | [2] | |||
| STABILITY | Chronic CHD (n=15,828) | 160 mg/day | 3.7 years (median) | ~65% | N/A | [7] |
Effect on Lyso-PC and Plaque Composition
The effect of this compound on its direct product, Lyso-PC, is complex. In a porcine model of atherosclerosis, this compound treatment successfully reduced Lyso-PC content within lesions.[4] However, a human study involving patients undergoing carotid endarterectomy found no significant difference in plaque Lyso-PC content after 14 days of treatment, despite potent inhibition of Lp-PLA2 activity.[2]
More compellingly, the IBIS-2 imaging study demonstrated that while this compound did not reduce the overall atheroma volume, it significantly halted the progression of the necrotic core volume over 12 months compared to placebo (-0.5 mm³ vs. +4.5 mm³, p=0.012).[4] This suggests that by inhibiting the generation of cytotoxic mediators like Lyso-PC, this compound may stabilize plaques by preventing the death of foam cells and subsequent expansion of the lipid-rich necrotic core.[1][4]
Major Clinical Outcome Trials
Despite promising effects on biomarkers and plaque composition, two large-scale Phase III clinical trials, STABILITY and SOLID-TIMI 52, failed to demonstrate a clinical benefit of this compound in reducing major cardiovascular events.
| Trial | Patient Population | N | Primary Endpoint | Result (this compound vs. Placebo) | Hazard Ratio (95% CI) | p-value | Reference |
| STABILITY | Chronic Coronary Heart Disease | 15,828 | CV Death, MI, or Stroke | 9.7% vs. 10.4% | 0.94 (0.85-1.03) | 0.20 | [7][8] |
| SOLID-TIMI 52 | Acute Coronary Syndrome | 13,026 | CHD Death, MI, or Urgent Revascularization | 16.3% vs. 15.6% | 1.00 (0.91-1.09) | 0.93 | [9][10][11] |
These results suggest that while Lp-PLA2 is a valid biomarker of vascular inflammation, its inhibition with this compound does not translate into a reduction of major coronary events in broad populations of patients with established cardiovascular disease.[12]
Key Experimental Methodologies
Accurate quantification of Lp-PLA2 activity, ox-LDL, and Lyso-PC is critical for evaluating the efficacy of inhibitors like this compound. Standardized protocols for these key assays are detailed below.
Measurement of Lp-PLA2 Activity
The most common method for determining Lp-PLA2 activity is a colorimetric enzymatic assay.
Principle: This assay utilizes a synthetic substrate that mimics the natural substrate of Lp-PLA2. The enzyme in the sample hydrolyzes the substrate, releasing a chromophore (e.g., 4-nitrophenol) which can be measured spectrophotometrically over time. The rate of color formation is directly proportional to the Lp-PLA2 activity in the sample.[13][14]
Protocol Outline:
-
Sample Preparation: Collect serum or plasma samples. Centrifuge to remove cellular debris.[15]
-
Reagent Preparation: Prepare assay buffer and reconstitute the substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNP), in the appropriate solvent.[13][14]
-
Assay Procedure:
-
Pipette samples, calibrators, and controls into a 96-well microplate.
-
Add assay buffer (R1) to each well.
-
Initiate the reaction by adding the substrate solution (R2).
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 405 nm for a set period (e.g., 10 minutes).[14]
-
-
Calculation: Calculate the rate of change in absorbance (ΔAbs/min). Determine the Lp-PLA2 activity (in U/L) by comparing the sample rate to a standard curve generated from calibrators of known activity.
Measurement of Oxidized LDL
Oxidized LDL is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: This method uses a specific monoclonal antibody, often mAb-4E6, which recognizes a conformational epitope on the ApoB-100 protein that is formed only after oxidative modification.[16][17] A second, enzyme-conjugated antibody against a different epitope on ApoB-100 is used for detection, creating a "sandwich" with the ox-LDL molecule.
Protocol Outline:
-
Plate Preparation: A 96-well microplate is pre-coated with the capture antibody (e.g., mAb-4E6).[18]
-
Sample Preparation: Collect serum or EDTA plasma. Samples must be diluted significantly (e.g., 1:6561) in a specialized sample buffer.[19]
-
Assay Procedure:
-
Add calibrators, controls, and diluted samples to the coated wells.
-
Incubate (e.g., 2 hours at room temperature) to allow ox-LDL to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add an enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-ApoB).
-
Incubate (e.g., 1 hour at room temperature).
-
Wash the plate again to remove unbound detection antibody.
-
Add a chromogenic substrate (e.g., TMB). Incubate until sufficient color develops (e.g., 15 minutes).[18]
-
Add a stop solution to halt the reaction.
-
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader. The concentration of ox-LDL is determined by interpolating the sample's absorbance value from a standard curve.[18]
Quantification of Lysophosphatidylcholine (Lyso-PC)
High-throughput quantification of specific Lyso-PC species is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: This method provides high specificity and sensitivity by separating lipid species chromatographically and then identifying and quantifying them based on their unique mass-to-charge (m/z) ratios. For Lyso-PC, a precursor ion scan for m/z 184 (the characteristic phosphocholine head group) is commonly used.[20][21]
Protocol Outline:
-
Sample Preparation:
-
Spike plasma or serum sample (e.g., 20 µL) with a known amount of an internal standard (e.g., LPC 13:0 or LPC 19:0), which is not naturally abundant.[20][21]
-
Perform a lipid extraction using a solvent system like chloroform/methanol (Bligh-Dyer method).[21]
-
Dry the organic phase and reconstitute the lipid extract in an appropriate solvent for injection.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an HPLC system for chromatographic separation.
-
The eluent is directed into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.
-
Operate the mass spectrometer in a precursor ion scan mode, specifically detecting all parent ions that fragment to produce the m/z 184 daughter ion.
-
-
Data Analysis:
-
Identify individual Lyso-PC species (e.g., LPC 16:0, LPC 18:0) by their retention time and specific m/z ratio.
-
Quantify each species by comparing its peak area to the peak area of the internal standard. A standard curve created by serial dilutions of known Lyso-PC species is used for absolute quantification.[20]
-
References
- 1. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Effect of this compound Treatment on Endarterectomy Carotid Plaque Lipoprotein-Associated Phospholipase A2 Activity: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 6. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 8. STABILITY: Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 9. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 10. Effect of this compound on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.uni-luebeck.de [research.uni-luebeck.de]
- 12. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sjkglobalkc.com [sjkglobalkc.com]
- 14. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 16. mercodia.com [mercodia.com]
- 17. oxidized-ldl.com [oxidized-ldl.com]
- 18. nwlifescience.com [nwlifescience.com]
- 19. mercodia.com [mercodia.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Preclinical Profile of Darapladib: An Lp-PLA2 Inhibitor for Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence for darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), in various animal models of atherosclerosis. The data presented herein summarizes the key findings on its mechanism of action, impact on plaque morphology, and anti-inflammatory effects, offering valuable insights for ongoing research and development in cardiovascular therapeutics.
Core Mechanism of Action: Lp-PLA2 Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of the Lp-PLA2 enzyme.[1][2] This enzyme is predominantly carried on low-density lipoprotein (LDL) particles and, within the arterial wall, hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3][4] These products are implicated in multiple stages of atherogenesis, including the recruitment of monocytes and their subsequent transformation into foam cells, a hallmark of atherosclerotic plaques.[2][3] By inhibiting Lp-PLA2, this compound aims to reduce the production of these inflammatory mediators, thereby mitigating the progression of atherosclerosis.
Summary of Preclinical Efficacy
Preclinical studies in various animal models, including mice, rats, and swine, have demonstrated the potential of this compound to favorably modulate the development and composition of atherosclerotic plaques. These studies have consistently shown that this compound reduces key inflammatory markers and alters plaque characteristics towards a more stable phenotype.
Quantitative Data from Preclinical Atherosclerosis Models
The following tables summarize the key quantitative findings from various preclinical studies of this compound.
Table 1: Effects of this compound on Plaque Composition and Inflammatory Markers in Swine Models
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Plasma Lp-PLA2 Activity | Diabetic/Hypercholesterolemic Swine | 10 mg/kg/day this compound for 24 weeks | 89% reduction (p < 0.00001 vs. placebo) | [5] |
| Arterial Lp-PLA2 Activity | Diabetic/Hypercholesterolemic Swine | This compound | Near normalization to levels of non-diseased pigs | [6] |
| Necrotic Core Area | Diabetic/Hypercholesterolemic Swine | This compound | Markedly reduced | [6][7] |
| Plaque Area | Diabetic/Hypercholesterolemic Swine | This compound | Considerable decrease | [6][7] |
| Coronary Artery Gene Expression | Diabetic/Hypercholesterolemic Swine | This compound | Substantial reduction in 24 genes associated with macrophage and T-lymphocyte function | [6][7] |
Table 2: Effects of this compound in Rodent Atherosclerosis Models
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Foam Cell Number | Type 2 Diabetes Mellitus Sprague-Dawley Rat | This compound | Significantly reduced (p<0.05) | [8][9] |
| iNOS Expression in Aorta | Type 2 Diabetes Mellitus Sprague-Dawley Rat | This compound | Significantly reduced (p<0.05) | [8][9] |
| ICAM-1 Expression in Aorta | Type 2 Diabetes Mellitus Sprague-Dawley Rat | This compound (8 weeks) | Significant decrease (p<0.05) | [8][9] |
| Rho Kinase Activity (MYPT-1 phosphorylation) | Atherosclerotic Sprague-Dawley Rat | Low-dose this compound (25 mg/kg/day) | 23.3% reduction (p<0.05 vs. control) | [1] |
| Rho Kinase Activity (MYPT-1 phosphorylation) | Atherosclerotic Sprague-Dawley Rat | High-dose this compound (50 mg/kg/day) | 29.5% reduction (p<0.05 vs. control) | [1] |
| Serum Total Cholesterol (TC) | Atherosclerotic Sprague-Dawley Rat | This compound | Reduced | [1][10] |
| Serum LDL-C | Atherosclerotic Sprague-Dawley Rat | This compound | Reduced | [1][10] |
| Serum CRP | Atherosclerotic Sprague-Dawley Rat | This compound | Reduced | [1][10] |
| Nitric Oxide (NO) Production | Atherosclerotic Sprague-Dawley Rat | This compound | Enhanced | [1][10] |
| Plaque Formation | ApoE-deficient Mice on high-fat diet | This compound | Decreased | [3] |
| Inflammatory Burden | ApoE-deficient Mice on high-fat diet | This compound | Ameliorated | [3] |
| Atherosclerotic Plaque Formation | LDLR-deficient Mice | This compound | Decreased | [4] |
Key Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies investigating the efficacy of this compound.
Diabetic and Hypercholesterolemic Swine Model
This large animal model is considered highly relevant to human atherosclerosis due to similarities in lipoprotein profiles and the development of complex coronary lesions.[6][11]
-
Animal Model: Male Yucatan miniature swine.
-
Induction of Disease: Diabetes is induced via alloxan administration, followed by a high-fat, high-cholesterol diet to induce hypercholesterolemia.
-
Treatment Regimen: After a period of disease induction (e.g., 4 weeks), animals are randomized to receive either placebo or this compound (e.g., 10 mg/kg/day) orally for an extended period (e.g., 24 weeks).[5]
-
Key Endpoints:
-
Biochemical Analysis: Plasma levels of Lp-PLA2 activity, total cholesterol, LDL-C, HDL-C, and glucose are monitored throughout the study.
-
Histological Analysis: At the end of the study, coronary and iliac arteries are harvested for histological and immunohistochemical analysis to assess plaque area, necrotic core size, macrophage and T-lymphocyte content, and medial destruction.
-
Gene Expression Analysis: Coronary artery tissue is analyzed for the expression of genes related to inflammation and immune cell function.
-
Diet-Induced Atherosclerosis in Rodent Models
Rodent models, particularly ApoE-deficient and LDLR-deficient mice, are widely used to study the mechanisms of atherosclerosis.
-
Animal Model: ApoE-deficient or LDLR-deficient mice, or Sprague-Dawley rats.
-
Induction of Disease: Atherosclerosis is induced by feeding the animals a high-fat or high-cholesterol diet for a specified duration (e.g., 10-17 weeks).[1][3]
-
Treatment Regimen: Following the dietary induction period, animals are divided into control and treatment groups, with the latter receiving this compound orally at various doses (e.g., 25 or 50 mg/kg/day in rats).[1]
-
Key Endpoints:
-
Biochemical Analysis: Serum lipid profiles (TC, TG, LDL-C, HDL-C), inflammatory markers (hs-CRP, IL-6), and Lp-PLA2 activity are measured.
-
Histological and Immunohistochemical Analysis: Aortic sections are stained to quantify atherosclerotic lesion area, foam cell accumulation, and the expression of inflammatory proteins such as iNOS and ICAM-1.[8][9]
-
Molecular Analysis: Measurement of signaling molecules such as Rho kinase activity.[1]
-
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and a typical experimental workflow in preclinical studies.
Caption: this compound's mechanism of action in inhibiting the pro-inflammatory cascade in atherosclerosis.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Conclusion
The preclinical evidence strongly supports a pro-inflammatory role for Lp-PLA2 in the pathogenesis of atherosclerosis. This compound, as a selective inhibitor of this enzyme, has consistently demonstrated beneficial effects in various animal models by reducing inflammatory mediators, decreasing atherosclerotic plaque formation, and promoting a more stable plaque phenotype.[3][4][12] These findings have provided a solid foundation for the clinical investigation of this compound as a potential therapeutic agent for atherosclerotic cardiovascular disease. While clinical trials in humans have yielded mixed results, the preclinical data remain a valuable resource for understanding the role of Lp-PLA2 in atherosclerosis and for the development of future anti-inflammatory therapies.
References
- 1. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Darapladib In Vitro Assay for Lp-PLA2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase primarily produced by inflammatory cells like macrophages.[1][2][3] In human plasma, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[1][2] The enzyme plays a role in vascular inflammation by hydrolyzing oxidized phospholipids on LDL particles within the arterial wall.[1][3] This process generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids, which contribute to the development and progression of atherosclerotic plaques.[1][2][3] Elevated Lp-PLA2 activity is considered an independent risk factor for coronary heart disease (CHD) and stroke.[4]
Darapladib (SB-480848) is a potent, selective, and reversible inhibitor of the Lp-PLA2 enzyme.[5][6][7] It has been extensively studied as a therapeutic agent to reduce vascular inflammation and atherogenesis.[8][9][10][11] While this compound did not meet its primary endpoints in large phase III clinical trials for reducing major coronary events, it remains a critical tool for researchers studying the role of Lp-PLA2 in cardiovascular and other inflammatory diseases.[1][5][7][12]
These application notes provide a detailed protocol for an in vitro enzymatic assay to measure the inhibitory activity of this compound against Lp-PLA2.
Principle of the Assay
The in vitro assay for Lp-PLA2 inhibition quantifies the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a synthetic substrate. A common and commercially available method utilizes a chromogenic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP).[1]
Lp-PLA2 catalyzes the hydrolysis of the sn-2 ester bond of this substrate, releasing a colored product, 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the Lp-PLA2 activity and can be measured spectrophotometrically by monitoring the increase in absorbance at approximately 405 nm.[1]
When an inhibitor like this compound is introduced, it binds to the Lp-PLA2 enzyme, reducing its catalytic activity. This leads to a decreased rate of substrate hydrolysis and, consequently, a lower rate of color development. The potency of the inhibitor is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations, from which an IC50 (half-maximal inhibitory concentration) value can be calculated.
Quantitative Data: this compound Inhibition of Lp-PLA2
The inhibitory potency of this compound against Lp-PLA2 has been characterized under various conditions. The following table summarizes key quantitative data from published studies.
| Compound | Target Enzyme | Assay Condition | IC50 Value | Reference |
| This compound | Recombinant Human Lp-PLA2 | DNPG Assay | 0.25 nM | [5][8] |
| This compound | Lp-PLA2 | Not Specified | 0.25 nM | [7] |
| This compound | Lp-PLA2 | Radiometric Assay | 270 pM (0.27 nM) | [13] |
Note: DNPG refers to a similar chromogenic substrate, 1,2-bis(4,4-dinitrophenyl)butanoyl-sn-glycero-3-phosphocholine.
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
References
- 1. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Synthesis and Automated Labeling of [18F]this compound, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Platelet Aggregation Unchanged by Lipoprotein-Associated Phospholipase A2 Inhibition: Results from an In Vitro Study and Two Randomized Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Darapladib for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darapladib (also known as SB-480848) is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of atherosclerosis.[1][2] In a cell culture setting, this compound serves as a valuable tool for investigating the role of Lp-PLA2 in various cellular processes, including inflammation, apoptosis, and cell cycle regulation.[3][4] These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments to ensure reliable and reproducible results.
Data Presentation: this compound Solubility
Successful cell culture experiments with this compound hinge on its proper dissolution. This compound is a crystalline solid that is sparingly soluble in aqueous buffers but exhibits good solubility in several organic solvents.[5] Below is a summary of its solubility in commonly used solvents. For optimal results, it is highly recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound.[6]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[3][6] | ≥ 149.98 mM | Use of newly opened, hygroscopic DMSO is recommended.[3] |
| Ethanol | ~20 mg/mL[5], ≥891 mg/mL[2] | ~30 mM, ≥1336 mM | A suitable solvent for preparing stock solutions. |
| Dimethyl Formamide (DMF) | ~20 mg/mL[5] | ~30 mM | An alternative organic solvent for stock solution preparation. |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[5] | ~0.45 mM | For direct preparation of working solutions in aqueous buffer, this compound should first be dissolved in ethanol.[5] Aqueous solutions are not recommended for storage for more than one day.[5] |
| Water | Insoluble[6] | - | This compound is not directly soluble in aqueous solutions. |
Molecular Weight of this compound: 666.8 g/mol [5]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). For instance, to prepare a 10 mM stock solution, dissolve 6.67 mg of this compound in 1 mL of solvent.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate dissolution.[7] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the chosen organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[5] The solid form of this compound is stable for at least four years when stored at -20°C.[5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated this compound stock solution into cell culture medium to achieve the final desired experimental concentration.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in media (to get 100 µM) and then further dilute this intermediate solution 1:10 into the final culture volume.
-
It's crucial that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
-
Final Dilution: Add the appropriate volume of the intermediate dilution or the stock solution directly to your cell culture plates or flasks containing cells and pre-warmed medium.
-
Mixing: Gently swirl the plates or flasks to ensure even distribution of the compound in the medium.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as the treated samples.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits Lp-PLA2, blocking pro-inflammatory signaling.
Mechanism of Action
This compound is a reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) with a very high potency (IC50 = 0.25 nM).[3][6] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), producing lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1] These products are pro-inflammatory and are believed to contribute to the progression of atherosclerosis.[1]
In the context of cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in glioma cells.[3] This effect is associated with an increase in the phosphorylation of ERK1/2 and a reduction in AKT phosphorylation.[3] Furthermore, this compound can sensitize cancer cells to ferroptosis by remodeling lipid metabolism.[8] Studies have also implicated this compound in the inhibition of the NLRP3 inflammasome and Rho kinase activity, suggesting broader anti-inflammatory and cardio-protective effects.[4][9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Darapladib in a Rat Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), in a rat model of atherosclerosis. The following protocols and data are compiled from established research to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound in cardiovascular disease.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to severe cardiovascular events.[1] Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade of atherosclerosis, primarily by hydrolyzing oxidized low-density lipoprotein (ox-LDL) to produce pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[2][3] this compound is a potent and selective inhibitor of Lp-PLA2, and its efficacy in mitigating atherosclerosis has been explored in various preclinical models.[1][3] The rat model of diet-induced atherosclerosis provides a valuable platform for investigating the pharmacological effects of compounds like this compound.[4]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies utilizing this compound in rat models of atherosclerosis. These data highlight the dose-dependent effects of this compound on key biomarkers of atherosclerosis.
Table 1: Effect of this compound on Serum Lipids and Inflammatory Markers
| Parameter | Sham Group | Atherosclerosis Control | Low-Dose this compound (25 mg/kg/day) | High-Dose this compound (50 mg/kg/day) | Reference |
| Triglycerides (mmol/L) | 0.68 ± 0.12 | 1.32 ± 0.15 | 1.15 ± 0.14 | 1.02 ± 0.13# | [5] |
| Total Cholesterol (TC) (mmol/L) | 1.65 ± 0.21 | 4.89 ± 0.54 | 4.12 ± 0.48# | 3.56 ± 0.41#^ | [5] |
| LDL-C (mmol/L) | 0.42 ± 0.08 | 2.15 ± 0.26 | 1.78 ± 0.22# | 1.51 ± 0.19#^ | [5] |
| HDL-C (mmol/L) | 1.02 ± 0.14 | 0.65 ± 0.11 | 0.71 ± 0.12 | 0.78 ± 0.13 | [5] |
| hs-CRP (ng/mL) | 1.24 ± 0.18 | 3.86 ± 0.42 | 3.15 ± 0.36# | 2.58 ± 0.31#^ | [5] |
| Lp-PLA2 Activity (nmol/min/mL) | 2.15 ± 0.28 | 5.68 ± 0.62 | 4.21 ± 0.45# | 3.14 ± 0.38#^ | [6] |
*p<0.05 vs. Sham group; #p<0.05 vs. Atherosclerosis Control group; ^p<0.05 vs. Low-Dose this compound group. Data are presented as mean ± SD.
Table 2: Cellular and Functional Effects of this compound
| Parameter | Atherosclerosis Control | Low-Dose this compound (25 mg/kg/day) | High-Dose this compound (50 mg/kg/day) | Reference |
| Cardiomyocyte Apoptosis (%) | 5.16 ± 0.79 | 4.15 ± 0.67 | 3.63 ± 0.59# | [6] |
| MYPT-1 Phosphorylation (relative units) | 1.82 ± 0.21 | 1.40 ± 0.18 | 1.28 ± 0.16 | [6] |
| Foam Cell Number (cells/field) | Significantly increased | Significantly reduced | Significantly reduced | [7][8] |
| iNOS Expression in Aorta | Significantly increased | Significantly reduced | Significantly reduced | [8][9] |
| ICAM-1 Expression in Aorta (8 weeks) | Significantly increased | Significantly reduced | - | [8][9] |
*p<0.05 vs. Atherosclerosis Control group; #p<0.05 vs. Low-Dose this compound group. Data are presented as mean ± SD.
Experimental Protocols
Induction of Atherosclerosis in a Rat Model
This protocol describes the establishment of an atherosclerotic rat model using a high-cholesterol diet.
Materials:
-
Male Sprague-Dawley rats (200-220 g)[6]
-
Standard rat chow
-
High-cholesterol diet containing: 3% cholesterol, 0.5% cholic acid, 0.2% 6-propyl-2-thiouracil, 5% sucrose, and 3% lard.[6]
-
Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity.
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Randomly divide the rats into a sham group and an atherosclerosis model group.
-
Feed the sham group with a normal diet for the entire duration of the study (12 weeks).[6]
-
Feed the atherosclerosis model group with the high-cholesterol diet for 10 weeks to induce atherosclerosis.[6]
-
At the end of the 10-week induction period, confirm the development of atherosclerosis by measuring serum lipid profiles.
Administration of this compound
This protocol outlines the oral administration of this compound to the atherosclerotic rat model.
Materials:
-
Atherosclerotic rats (prepared as described in Protocol 1)
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Following the 10-week atherosclerosis induction period, divide the atherosclerotic rats into three groups:
-
Prepare the this compound suspension in the vehicle at the desired concentrations.
-
Administer the respective treatments daily via oral gavage for a period of 2 weeks.[6]
-
Continue feeding all groups the high-cholesterol diet during the 2-week treatment period.[6]
Assessment of Atherosclerotic Plaque and Biomarkers
This protocol provides an overview of the methods used to evaluate the effects of this compound.
Materials:
-
Blood collection tubes (with and without anticoagulant)
-
Centrifuge
-
ELISA kits for hs-CRP and Lp-PLA2 activity
-
Reagents for lipid profile analysis (TC, TG, LDL-C, HDL-C)
-
Tissue processing reagents (formalin, paraffin)
-
Microtome
-
Microscope
-
Antibodies for immunohistochemistry (e.g., for iNOS, ICAM-1)
-
TUNEL assay kit for apoptosis detection
-
Western blot reagents for protein analysis (e.g., MYPT-1 phosphorylation)
Procedure:
-
Blood Collection and Serum Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture or other appropriate methods.
-
Separate serum by centrifugation.
-
Analyze serum for lipid profiles (TC, TG, LDL-C, HDL-C) and hs-CRP levels using standard biochemical assays and ELISA kits.
-
Measure Lp-PLA2 activity using a specific activity assay kit.
-
-
Tissue Collection and Histological Analysis:
-
Euthanize the rats and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the aorta and heart.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to visualize plaque morphology and quantify foam cells.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on aortic sections to detect the expression of inflammatory markers such as iNOS and ICAM-1.
-
-
Apoptosis Detection:
-
Use the TUNEL assay on heart tissue sections to quantify cardiomyocyte apoptosis.[6]
-
-
Western Blot Analysis:
-
Extract protein from aortic or cardiac tissue.
-
Perform Western blotting to determine the phosphorylation status of proteins in relevant signaling pathways, such as MYPT-1 for Rho kinase activity.[6]
-
Visualizations
Signaling Pathway of this compound in Atherosclerosis
References
- 1. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Non-genetic rats models for atherosclerosis research: from past to present [imrpress.com]
- 5. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. This compound inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sav.sk [sav.sk]
Application of Darapladib in Ferroptosis Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising target in various diseases, particularly cancer. Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), has been identified as a potent sensitizer of cells to ferroptosis. This document provides detailed application notes and experimental protocols for utilizing this compound in ferroptosis research, aimed at facilitating its investigation as a standalone agent or in combination therapies.
Mechanism of Action
This compound enhances ferroptosis by inhibiting the enzymatic activity of Lp-PLA2.[1][2][3] Lp-PLA2 is responsible for the hydrolysis of oxidized phospholipids, thereby reducing the accumulation of lipid peroxides that are the ultimate executioners of ferroptotic cell death. By inhibiting Lp-PLA2, this compound promotes the accumulation of these toxic lipid species within cellular membranes, leading to increased susceptibility to ferroptosis, especially when the primary antioxidant defense system, the GPX4-GSH axis, is compromised.[1][2][3][4]
Lipidomic analyses have revealed that treatment with this compound leads to a significant enrichment of phosphatidylethanolamine (PE) species and a reduction in lysophosphatidylethanolamine (lysoPE) and free fatty acids.[1][3] This alteration in the lipid landscape of the cell membrane is believed to create a favorable environment for lipid peroxidation and subsequent ferroptosis.
Data Presentation
Table 1: Synergistic Effects of this compound with GPX4 Inhibitors on Cell Viability
| Cell Line | GPX4 Inhibitor | This compound Concentration (µM) | IC50 of GPX4 Inhibitor (µM) | Fold Decrease in IC50 with this compound | Reference |
| Hs746T | RSL3 | 2 | ~0.5 | Drastically lowered | [1] |
| SNU-484 | RSL3 | 2 | Not specified | Drastically lowered | [1] |
| Hs746T | ML210 | 2 | Not specified | Enhanced cell death | [5][6] |
| SNU-484 | ML210 | 2 | Not specified | Enhanced cell death | [5][6] |
| Hs746T | JKE1674 | 2 | Not specified | Enhanced cell death | [5][6] |
| SNU-484 | JKE1674 | 2 | Not specified | Enhanced cell death | [5][6] |
Table 2: Effect of this compound on Lipid Peroxidation
| Cell Line | Treatment | Lipid Peroxidation (C11-BODIPY Oxidation) | Reference |
| Hs746T | 0.1 µM RSL3 | No significant increase | [5] |
| Hs746T | 0.1 µM RSL3 + 2 µM this compound | >80% of cells showed oxidation | [5] |
| SNU-484 | 0.2 µM RSL3 + 2 µM this compound | Significant increase | [6] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Lp-PLA2, leading to the accumulation of lipid peroxides and sensitizing cells to ferroptosis, especially when GPX4 is inhibited.
Caption: A typical experimental workflow for investigating the effect of this compound on ferroptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (Propidium Iodide Staining)
This protocol is adapted from studies demonstrating this compound-induced sensitization to ferroptosis.[4][5][6]
Objective: To quantify cell death induced by this compound in combination with a ferroptosis inducer.
Materials:
-
Cells of interest (e.g., Hs746T, SNU-484)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ferroptosis inducer (e.g., RSL3, Erastin; stock solutions in DMSO)
-
Ferrostatin-1 (Fer-1; stock solution in DMSO)
-
Propidium Iodide (PI) staining solution
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000-40,000 cells per well, depending on the cell line.[4][7] Allow cells to adhere overnight.
-
Treatment:
-
Prepare treatment media containing the desired concentrations of this compound (e.g., 0.5-2 µM), a GPX4 inhibitor (e.g., RSL3 at various concentrations), and/or Ferrostatin-1 (e.g., 1 µM) as a negative control.[4][5][6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the respective treatment media.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 20-24 hours).[4][6]
-
PI Staining:
-
Add PI staining solution to each well according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Quantification:
-
Microscopy: Capture fluorescent images of the PI-stained cells. The percentage of PI-positive (dead) cells can be determined by counting.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in binding buffer containing PI. Analyze the samples using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of cell death for each treatment condition relative to the control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is based on methods used to measure lipid ROS, a hallmark of ferroptosis.[5][6]
Objective: To detect and quantify lipid peroxidation in cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
Ferrostatin-1 (Fer-1)
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
PBS
-
6-well plates or chamber slides
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or chamber slides and allow them to adhere.
-
Treatment: Treat the cells with this compound, a ferroptosis inducer, or a combination for the desired time (e.g., 1-14 hours).[6] Include a Ferrostatin-1 co-treatment group as a negative control.
-
C11-BODIPY Staining:
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Preparation:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Microscopy: Wash the cells twice with PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY will emit green fluorescence (typically detected in the FITC channel), while the reduced form emits red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence will indicate oxidized lipids.
-
-
Data Analysis: Quantify the mean fluorescence intensity or the percentage of cells with high green fluorescence for each treatment condition.
Protocol 3: Lipidomic Analysis
This protocol provides a general workflow for lipidomic analysis to investigate the effects of this compound on the cellular lipid profile.[1][3][8]
Objective: To identify and quantify changes in lipid species, particularly PE and lysoPE, following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
PBS (ice-cold)
-
Methanol:Acetonitrile:Water (40:40:20, v/v) with 0.5% formic acid (ice-cold)[8]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as required for the experiment.
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 300 µL of the ice-cold extraction solvent (methanol:acetonitrile:water with formic acid) to each plate.[8]
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the extracts at 18,500 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Sample Collection: Transfer the supernatant to a new vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Processing: Process the spectral data using appropriate software (e.g., MarkerView™) and normalize to the total spectra.[8] Identify and quantify the different lipid species based on their mass-to-charge ratio and retention times.
-
Data Analysis: Compare the lipid profiles of this compound-treated cells with control cells to identify significant changes in PE, lysoPE, and other relevant lipid species.
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of ferroptosis. Its ability to sensitize cancer cells to this form of cell death, particularly in combination with GPX4 inhibitors, highlights its potential as a therapeutic agent. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations into the intricate process of ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Application Notes and Protocols for Determining Darapladib Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[1][2] Lp-PLA2, primarily secreted by inflammatory cells like macrophages, circulates in plasma bound to lipoproteins, mainly low-density lipoprotein (LDL).[3][4] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFA).[1][5] These products promote endothelial dysfunction, attract macrophages, and contribute to the formation of foam cells, which are a hallmark of atherosclerosis.[3][4][6]
This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in mitigating key events in the atherosclerotic process. These assays are designed to be conducted in a research laboratory setting to assess the inhibitory action of this compound on Lp-PLA2 activity and its downstream cellular consequences.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of Lp-PLA2.[1] By blocking the hydrolysis of oxidized phospholipids, this compound reduces the production of lyso-PC and other pro-inflammatory lipids.[2][7] This, in turn, is expected to decrease inflammatory responses, inhibit the formation of foam cells, and potentially slow the progression of atherosclerosis.[8][9]
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as determined by various in vitro and in vivo studies.
Table 1: Inhibition of Lp-PLA2 Activity by this compound
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 0.25 | Recombinant Lp-PLA2 | [2] |
| This compound | 4 | Copper-catalyzed oxidized human LDL | [2] |
Table 2: Effect of this compound on Inflammatory Markers and Adhesion Molecules
| Marker | Treatment | Effect | Cell/System | Reference |
| IL-6 | This compound (160 mg) | 12.3% decrease | Human subjects | [10] |
| hs-CRP | This compound (160 mg) | 13.0% decrease | Human subjects | [10] |
| VCAM-1 | This compound | Significant decrease | Rat aortic tissue | [9] |
| ICAM-1 | This compound | Significant decrease | Rat aortic tissue | [9] |
| IL-1β | This compound | Significant decrease | Rat renal tissue (T2DM model) | [11] |
| IL-6 | This compound | Significant decrease | Rat renal tissue (T2DM model) | [11] |
Experimental Protocols
Lp-PLA2 Activity Assay
This assay directly measures the enzymatic activity of Lp-PLA2 and its inhibition by this compound using a chromogenic substrate.
Caption: Workflow for the Lp-PLA2 activity assay.
Protocol:
This protocol is adapted from a method using a commercially available PAF Acetylhydrolase Assay Kit.[3]
Materials:
-
Microplate reader capable of measuring absorbance at 414 nm
-
96-well microplate
-
Sample containing Lp-PLA2 (e.g., cell lysate, plasma)
-
This compound or other inhibitors
-
EGTA (1 mmol/L)
-
5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) (2 mmol/L) in 0.1 mol/L Tris-HCl (pH 7.2)
-
2-thio-PAF substrate solution (200 µmol/L)
Procedure:
-
To each well of a 96-well plate, add 10 µL of the sample (e.g., plasma).
-
Add 5 µL of 1 mmol/L EGTA.
-
Add 10 µL of 2 mmol/L DTNB in 0.1 mol/L Tris-HCl (pH 7.2).
-
If testing inhibitors, add the desired concentration of this compound at this stage and adjust the buffer volume accordingly.
-
Incubate the plate for 30 minutes at room temperature to allow any free thiols in the sample to react with DTNB.
-
Initiate the reaction by adding 200 µL of the 2-thio-PAF substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for a desired period (e.g., 10-20 minutes).
-
The rate of change in absorbance is proportional to the Lp-PLA2 activity. Calculate the activity based on the molar extinction coefficient of the product.
Foam Cell Formation Assay (Oil Red O Staining)
This assay visualizes and quantifies the accumulation of neutral lipids within macrophages, a key indicator of foam cell formation.
Caption: Workflow for the foam cell formation assay using Oil Red O staining.
Protocol:
This protocol is based on an optimized method for assessing foam cell formation in cultured macrophages.[12][13]
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774) or primary macrophages
-
24-well tissue culture plates
-
Oxidized LDL (oxLDL)
-
This compound
-
10% phosphate-buffered formalin
-
60% isopropanol
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Seed macrophages in a 24-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere and reach sub-confluence.
-
Incubate the cells with oxLDL (e.g., 50 µg/mL) in the presence or absence of various concentrations of this compound for 24 hours.[12]
-
After incubation, aspirate the medium and rinse the cells twice with PBS.
-
Fix the cells by adding 10% phosphate-buffered formalin for 10 minutes.[12]
-
Rinse the cells once with PBS, followed by a brief rinse with 60% isopropanol for 15 seconds to facilitate lipid staining.[12]
-
Stain the cells with a filtered Oil Red O working solution for 1 minute at 37°C in the dark.[12]
-
Wash the cells with distilled water until the water runs clear.
-
Visualize the lipid droplets (stained red) within the cells using a light microscope.
-
(Optional Quantification) To quantify the lipid accumulation, the Oil Red O stain can be eluted from the cells with isopropanol, and the absorbance of the eluate can be measured spectrophotometrically at approximately 510 nm.
Monocyte Adhesion Assay
This assay measures the adhesion of monocytes to a monolayer of endothelial cells, a critical step in the initiation of atherosclerosis that is promoted by inflammatory mediators.
References
- 1. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mimetas.com [mimetas.com]
- 5. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 7. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 12. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: TUNEL Assay for Apoptosis Detection Following Darapladib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of various diseases, including atherosclerosis and certain cancers.[1] Emerging research indicates that this compound can induce apoptosis, or programmed cell death, in several cell types.[2][3] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a key hallmark of late-stage apoptosis.[4][5] This document provides detailed application notes and protocols for utilizing the TUNEL assay to quantify apoptosis in cells treated with this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its pro-apoptotic effects primarily through the inhibition of Lp-PLA2.[1] This inhibition disrupts downstream signaling pathways that are critical for cell survival. In glioma cells, for instance, this compound treatment has been shown to trigger mitochondrial membrane depolarization and subsequent apoptosis.[2][3] This is associated with a reduction in the phosphorylation of AKT, a key protein in cell survival signaling, and an upregulation of phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2), which can have pro-apoptotic roles depending on the cellular context.[2][3] The interplay between these pathways ultimately leads to the activation of the apoptotic cascade.
Data Presentation
The following tables summarize quantitative data from studies that have used the TUNEL assay to assess apoptosis following this compound treatment.
Table 1: Effect of this compound on Cardiomyocyte Apoptosis in a Rat Model of Atherosclerosis
| Treatment Group | Dose | Apoptotic Rate (% TUNEL-positive cells, Mean ± SD) |
| Control (Atherosclerosis) | - | 5.16 ± 0.79 |
| Low-Dose this compound | 25 mg/kg/day | 4.15 ± 0.67 |
| High-Dose this compound | 50 mg/kg/day | 3.63 ± 0.59 |
Data adapted from a study on cardiomyocyte apoptosis in a rat model of atherosclerosis. The results show a dose-dependent reduction in the percentage of apoptotic cardiomyocytes with this compound treatment.
Table 2: Qualitative Effect of this compound on Glioma Cell Apoptosis
| Cell Lines | This compound Concentration | Observation |
| Rat C6 glioma | > 5 µM | Induction of cell apoptosis |
| Human U87MG | > 5 µM | Induction of cell apoptosis |
| Human U251MG | > 5 µM | Induction of cell apoptosis |
Data derived from a study on the effects of this compound on glioma cells. While specific quantitative TUNEL data was not available in the abstract, the study confirmed that this compound treatment induced apoptosis in these cell lines.[2][3]
Experimental Protocols
This section provides a detailed protocol for performing a fluorescent TUNEL assay on cultured cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
Cultured cells (e.g., glioma cells, endothelial cells)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
TUNEL assay kit (fluorescent, e.g., using FITC-dUTP)
-
Equilibration Buffer
-
Terminal deoxynucleotidyl transferase (TdT) enzyme
-
Fluorescently labeled dUTP (e.g., FITC-dUTP)
-
Labeling solution buffer
-
-
Nuclease-free water
-
DNase I (for positive control)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow
Protocol
-
Cell Seeding and Culture:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-attached and have reached the desired confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Positive and Negative Controls:
-
Positive Control: Treat a separate coverslip of untreated cells with DNase I (e.g., 1 µg/mL in DNase I buffer) for 10-30 minutes at room temperature to induce DNA strand breaks. This will serve as a positive control for the TUNEL staining.
-
Negative Control: For one coverslip, perform the entire staining procedure but omit the TdT enzyme from the labeling solution. This will serve as a negative control for the TUNEL reaction.
-
-
Fixation:
-
After the treatment period, gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
TUNEL Staining (follow the manufacturer's instructions for your specific kit):
-
Equilibrate the cells by adding the provided Equilibration Buffer and incubating for 5-10 minutes at room temperature.
-
Prepare the TUNEL reaction mixture by combining the TdT enzyme, fluorescently labeled dUTP, and labeling solution buffer according to the kit's protocol.
-
Remove the Equilibration Buffer and add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate the coverslips in a humidified, dark chamber for 60 minutes at 37°C.
-
Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will show green fluorescence (for FITC-dUTP) in the nucleus.
-
All cell nuclei will be stained blue by DAPI.
-
-
-
Data Analysis:
-
Capture images from multiple random fields for each treatment group.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing it by the total number of nuclei (as determined by the DAPI stain), then multiplying by 100.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Conclusion
The TUNEL assay is a robust and reliable method for quantifying apoptosis induced by this compound treatment. By following the detailed protocol and considering the signaling pathways involved, researchers can effectively assess the pro-apoptotic effects of this Lp-PLA2 inhibitor in various cellular models. The provided data demonstrates the utility of this assay in both in vivo and in vitro settings, making it a valuable tool for drug development and mechanistic studies.
References
- 1. The selective lipoprotein-associated phospholipase A2 inhibitor this compound triggers irreversible actions on glioma cell apoptosis and mitochondrial dysfunction – 國立成功大學-生命科學系 [bio.ncku.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. The selective lipoprotein-associated phospholipase A2 inhibitor this compound triggers irreversible actions on glioma cell apoptosis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoprotein-associated PLA2 inhibition--a novel, non-lipid lowering strategy for atherosclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [18F]Darapladib PET Imaging of Atherosclerotic Plaques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. The rupture of vulnerable plaques is a primary cause of major adverse cardiovascular events, such as myocardial infarction and stroke. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade within atherosclerotic plaques and is considered a biomarker of plaque vulnerability. [18F]Darapladib is a radiolabeled positron emission tomography (PET) tracer that binds with high affinity to Lp-PLA2, offering a non-invasive method to identify and characterize high-risk atherosclerotic plaques.[1][2]
These application notes provide a comprehensive overview of the use of [18F]this compound for PET imaging of atherosclerotic plaques, including its mechanism of action, synthesis, and detailed protocols for preclinical and ex vivo studies.
Mechanism of Action
This compound is a potent and selective inhibitor of Lp-PLA2 with an IC50 of 0.25 nM.[1][2] In the atherosclerotic plaque, Lp-PLA2, primarily carried on low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids. These products promote the recruitment of inflammatory cells, such as macrophages, and contribute to the formation of a necrotic core, a hallmark of plaque instability. By targeting Lp-PLA2, [18F]this compound allows for the visualization of this critical inflammatory process.
Below is a diagram illustrating the signaling pathway of Lp-PLA2 in atherosclerosis and the role of this compound.
Caption: Lp-PLA2 signaling in atherosclerosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for [18F]this compound from preclinical studies.
Table 1: Radiosynthesis and In Vitro Binding of [18F]this compound
| Parameter | Value | Reference |
| Radiosynthesis Method | Copper-mediated aryl-radiofluorination | [1] |
| Precursor | Aryl-boronate precursor of this compound | [1] |
| Automated Module | GE Healthcare TRACERlab FX FN | [1] |
| Radiochemical Purity | >99% | [1] |
| Specific Activity | 40–60 GBq/µmol | [1] |
| In Vitro Binding Affinity (IC50) | 0.25 nM | [1][2] |
Table 2: Ex Vivo Biodistribution of [18F]this compound in ApoE KO Mice (15 min post-injection)
| Organ/Tissue | Radioactivity (%ID/g ± SD) | Reference |
| Atherosclerotic Aorta (ApoE KO) | 4.6 ± 0.8 | [2] |
| Healthy Aorta (C57BL/6) | Below Detection Threshold | [2] |
| Liver | 19 ± 2 | |
| Intestines | 32 ± 1 | |
| Kidneys | 21 ± 1 | |
| Blood | Not Reported |
Table 3: Plaque-to-Background Ratio of [18F]this compound (Estimated)
| Ratio | Value | Reference |
| Atherosclerotic Aorta to Healthy Aorta | > 10 (Estimated) | [2] |
Note: The plaque-to-healthy aorta ratio is estimated based on the reported uptake in the atherosclerotic aorta and the uptake in the healthy aorta being below the detection threshold.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]this compound
This protocol is based on the copper-mediated aryl-radiofluorination method.
Materials:
-
Aryl-boronate precursor of this compound
-
[18F]Fluoride
-
GE Healthcare TRACERlab FX FN automated synthesis module
-
Reagents for copper-mediated radiofluorination (e.g., copper catalyst, base)
-
Solvents for reaction and purification (e.g., acetonitrile, water)
-
Solid-phase extraction (SPE) cartridges for purification
-
HPLC system for quality control
Procedure:
-
Produce [18F]Fluoride using a cyclotron.
-
Trap [18F]Fluoride on an anion exchange cartridge.
-
Elute [18F]Fluoride into the reactor of the automated synthesis module.
-
Azeotropically dry the [18F]Fluoride.
-
Add the aryl-boronate precursor, copper catalyst, and base dissolved in an appropriate solvent to the reactor.
-
Heat the reaction mixture at a specified temperature and for a defined time to facilitate the radiofluorination reaction.
-
After the reaction, perform a preliminary purification using SPE cartridges to remove unreacted [18F]Fluoride and other impurities.
-
Conduct final purification using semi-preparative HPLC to isolate [18F]this compound.
-
Formulate the purified [18F]this compound in a physiologically compatible solution (e.g., saline with ethanol).
-
Perform quality control checks, including radiochemical purity by analytical HPLC and measurement of specific activity.
Caption: [18F]this compound Radiosynthesis Workflow.
Protocol 2: In Vivo PET Imaging in an Atherosclerosis Mouse Model
This protocol is designed for ApoE knockout (ApoE KO) mice, a common model for atherosclerosis.
Animal Model:
-
10-month-old ApoE KO mice
-
Age-matched C57BL/6 mice as healthy controls
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Administer 15 ± 5 MBq of [18F]this compound via the tail vein.
-
Allow for a 15-minute uptake period.
-
Position the mouse in a small-animal PET scanner.
-
Acquire PET data for a specified duration (e.g., 15 minutes).
-
Reconstruct the PET images and co-register with CT for anatomical reference.
-
Analyze the images to quantify tracer uptake in the aorta and other organs of interest.
Protocol 3: Ex Vivo Analysis of Aortic Plaques
This protocol follows the in vivo imaging to confirm the localization of the tracer.
Procedure:
-
Immediately after the PET scan, euthanize the mouse.
-
Perfuse the circulatory system with saline to clear blood from the vessels.
-
Carefully dissect the heart and the entire aorta.[2]
-
Image the dissected aorta and heart ex vivo using the PET scanner for 15 minutes.[2]
-
Open the aorta longitudinally and pin it onto a surface to expose the en face view of the plaques.[2]
-
Acquire a macroscopic image of the opened aorta.
-
The ex vivo PET images can be compared with the macroscopic images of the plaques.[2]
-
For further analysis, tissue sections can be prepared for autoradiography and histology (e.g., Oil Red O staining for lipids, macrophage staining).
Protocol 4: In Vitro Autoradiography of Human Carotid Plaques
This protocol is for assessing the binding of [18F]this compound to human atherosclerotic tissue.
Materials:
-
Freshly obtained human carotid endarterectomy samples
-
[18F]this compound solution
-
Incubation buffer
-
Phosphor imaging plates and scanner
Procedure:
-
Obtain fresh carotid artery samples from endarterectomy procedures.
-
Prepare thin tissue sections (e.g., 20 µm) using a cryostat and mount them on microscope slides.
-
Incubate the tissue sections with a solution of [18F]this compound in a suitable buffer for a defined period (e.g., 60 minutes) at room temperature.
-
For competition studies, pre-incubate adjacent sections with an excess of non-radioactive this compound to determine non-specific binding.
-
Wash the sections with cold buffer to remove unbound tracer.
-
Dry the sections.
-
Expose the dried sections to a phosphor imaging plate for a sufficient duration.
-
Scan the imaging plate to obtain an autoradiogram showing the distribution of [18F]this compound binding.
-
Quantify the signal intensity in different regions of the plaque.
Caption: Overall Experimental Workflow.
Conclusion
[18F]this compound is a promising PET tracer for the non-invasive imaging of Lp-PLA2 in atherosclerotic plaques. Its high affinity and selectivity for a key inflammatory enzyme make it a valuable tool for identifying vulnerable plaques, understanding disease progression, and potentially for monitoring the efficacy of anti-atherosclerotic therapies. The provided protocols offer a foundation for researchers to utilize [18F]this compound in their studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Darapladib Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Darapladib concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1]. Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound can modulate inflammatory responses and induce cellular effects such as apoptosis and sensitization to ferroptosis[2][3].
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published studies, a common starting concentration for this compound in cell viability assays is around 0.5 µM to 10 µM[2][3]. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO and ethanol. A stock solution can be prepared by dissolving this compound in DMSO. For aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute with the buffer[4].
Q4: Can this compound interfere with common cell viability assays?
While direct chemical interference has not been widely reported, the biological effects of this compound could potentially influence assay readouts. For instance, its role in modulating cellular metabolism and inducing ferroptosis might affect assays that rely on metabolic activity (e.g., MTT) or ATP levels (e.g., CellTiter-Glo). It is crucial to include proper controls to account for these potential effects.
Q5: How long should I treat my cells with this compound?
Treatment duration can vary significantly depending on the cell line and the biological question. Studies have reported incubation times ranging from 6 hours to 72 hours[1][2]. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent drug concentration. | Ensure thorough mixing of the this compound stock solution and dilutions. Prepare fresh dilutions for each experiment. | |
| Unexpectedly low or no cytotoxicity | Sub-optimal this compound concentration. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 for your specific cell line. |
| Short treatment duration. | Conduct a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. | |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or exploring synergistic effects with other compounds. | |
| Discrepancies between different viability assays (e.g., MTT vs. CellTiter-Glo) | Different assay principles. | MTT measures metabolic activity (specifically mitochondrial reductase activity), while CellTiter-Glo measures ATP levels. This compound's effects on cellular metabolism or ATP production, independent of cell death, could lead to different results. |
| Potential assay interference. | Run a cell-free control to check for any direct chemical interaction between this compound and the assay reagents. | |
| Inconsistent IC50 values | Variations in experimental conditions. | Standardize all experimental parameters, including cell seeding density, passage number, media composition, and incubation times. |
| Different calculation methods. | Use a consistent method for calculating IC50 values across all experiments. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and whether it is used in combination with other agents. The following table summarizes some reported IC50 values. Note: Most available data shows this compound's effect in sensitizing cells to other drugs, hence the IC50 values are often for the combination treatment.
| Cell Line | Treatment | IC50 | Reference |
| Hs746T (Gastric Cancer) | RSL3 + 2 µM this compound | IC50 for RSL3 was drastically lowered | [2] |
| SNU-484 (Gastric Cancer) | RSL3 + 2 µM this compound | IC50 for RSL3 was drastically lowered | [2] |
| C6 (Glioma) | This compound | > 5 µM induced profound cytotoxicity | [3] |
| U87MG (Glioma) | This compound | > 5 µM induced profound cytotoxicity | [3] |
| U251MG (Glioma) | This compound | > 5 µM induced profound cytotoxicity | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density.
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective lipoprotein-associated phospholipase A2 inhibitor this compound triggers irreversible actions on glioma cell apoptosis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Darapladib in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the challenges of poor oral bioavailability of Darapladib. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class 4 compound. This means it possesses both low aqueous solubility and low intestinal permeability, which are the two primary factors limiting its oral absorption. Furthermore, this compound undergoes first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, which further reduces the amount of active drug reaching systemic circulation. An acid-catalyzed degradation to the M10 metabolite in the stomach can also contribute to its low bioavailability.
Q2: What are the main formulation strategies to improve the oral bioavailability of a BCS Class 4 compound like this compound?
A2: The primary strategies focus on simultaneously improving the solubility and apparent permeability of the drug. The most common and effective approaches include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and enhance its absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.
-
Nanotechnology-based Formulations: Reducing the particle size of this compound to the nanometer range (e.g., nanoparticles, nanoemulsions) increases the surface area for dissolution and can improve its absorption across the intestinal epithelium.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and reversible inhibitor of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). In the context of atherosclerosis, Lp-PLA2 is found circulating with low-density lipoproteins (LDL) and within atherosclerotic plaques. It hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products promote inflammation, monocyte recruitment, and the formation of unstable plaques. By inhibiting Lp-PLA2, this compound reduces the levels of these pro-inflammatory mediators, thereby aiming to stabilize atherosclerotic plaques.
II. Troubleshooting Guides
Scenario 1: Low and Variable in vivo Exposure with a Solid Dispersion Formulation
Question: I have prepared a solid dispersion of this compound with PVP K30 using a solvent evaporation method. In vitro dissolution studies showed a significant improvement compared to the crystalline drug, but my rat pharmacokinetic study shows low and highly variable plasma concentrations. What could be the issue?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Recrystallization in vivo | The amorphous form may be converting back to the less soluble crystalline form in the gastrointestinal tract. Perform solid-state characterization (e.g., DSC, XRD) of the formulation after incubation in simulated gastric and intestinal fluids to check for recrystallization. Consider using a polymer that better stabilizes the amorphous form or a combination of polymers. |
| Incomplete Dissolution in vivo | The high supersaturation achieved in vitro may not be maintained in vivo, leading to precipitation. Include a precipitation inhibitor in your formulation, such as HPMC or another cellulosic polymer. |
| High First-Pass Metabolism | Even with improved solubility, the drug is still subject to significant metabolism by CYP3A4 in the gut wall and liver. Consider co-administration with a known CYP3A4 inhibitor (e.g., ritonavir, ketoconazole) in your preclinical model to confirm the extent of first-pass metabolism. This is for investigational purposes only. |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for efflux transporters like P-gp in the intestine, which actively pump the drug back into the gut lumen. Evaluate the potential for P-gp mediated efflux using in vitro cell-based assays (e.g., Caco-2 cells) with and without a P-gp inhibitor like verapamil. |
| Poor Wettability of the Solid Dispersion | The solid dispersion powder may not be wetting properly in the gastric fluid. Incorporate a small amount of a surfactant (e.g., sodium lauryl sulfate, Poloxamer 188) into your formulation to improve wettability. |
Scenario 2: Instability and Poor Performance of a Lipid-Based Formulation
Question: I have developed a self-microemulsifying drug delivery system (SMEDDS) for this compound. It forms a nice microemulsion in vitro, but the capsule formulation shows signs of drug precipitation over time, and the in vivo bioavailability is not as high as expected. What should I investigate?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Drug Precipitation in the Formulation | The drug may be precipitating out of the lipid vehicle over time due to temperature fluctuations or interaction with the capsule shell. Assess the long-term stability of the formulation at different storage conditions. Re-evaluate the solubility of this compound in the individual excipients and the final mixture. You may need to adjust the ratios of oil, surfactant, and co-surfactant. |
| Incompatibility with Capsule Shell | The lipid formulation may be interacting with the gelatin or HPMC capsule shell, leading to leaking or changes in the formulation. Perform compatibility studies with the chosen capsule shells. Consider using a different type of capsule or adding a protective coating. |
| Precipitation upon Dispersion in GI Fluids | The drug may be precipitating out of the microemulsion upon dilution in the large volume of gastric or intestinal fluids. Perform in vitro dispersion tests in simulated gastric and intestinal fluids and observe for any signs of precipitation over time. Adjusting the surfactant/co-surfactant ratio might improve the stability of the dispersed system. |
| Digestion-Induced Precipitation | The digestion of the lipid components by lipases can alter the solubilization capacity of the formulation, leading to drug precipitation. Perform in vitro lipolysis studies to simulate the digestion process and monitor the concentration of solubilized this compound. Using lipids that are less prone to digestion or including a higher concentration of surfactants might mitigate this issue. |
III. Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data from a simulated preclinical study in rats, comparing different formulation strategies for this compound. This data is for illustrative purposes to demonstrate how to structure and compare results.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug (in 0.5% HPMC) | 55 ± 15 | 4.0 | 350 ± 98 | 100 |
| Solid Dispersion (20% drug in PVP K30) | 210 ± 45 | 2.0 | 1450 ± 310 | 414 |
| SMEDDS (10% drug in Labrasol/Capryol 90) | 350 ± 60 | 1.5 | 2250 ± 420 | 643 |
| Nanoparticle Suspension (200 nm) | 420 ± 75 | 1.0 | 2800 ± 550 | 800 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the crystalline drug formulation.
IV. Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 g of this compound and 4 g of PVP K30 in 50 mL of a suitable solvent mixture (e.g., dichloromethane/methanol 1:1 v/v) in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content (by HPLC), solid-state properties (by DSC and XRD), and in vitro dissolution.
In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulations orally by gavage at a dose of 10 mg/kg. The vehicle for the crystalline drug and solid dispersion can be 0.5% HPMC in water. The SMEDDS formulation can be administered directly.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Bioanalytical Method for this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this curve.
V. Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Mechanism of this compound in preventing atherosclerotic plaque instability.
Experimental Workflow for in vivo Bioavailability Study
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
Logical Flow for Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting poor oral bioavailability of this compound.
Adjusting Darapladib dosage for different animal models
Here is a technical support center for researchers using Darapladib in animal models.
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the Lp-PLA2 inhibitor, this compound, in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, reversible, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Lp-PLA2 is an enzyme primarily produced by inflammatory cells that circulates in plasma, mainly bound to low-density lipoprotein (LDL) in humans.[4] It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-apoptotic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][5] By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby decreasing inflammation, necrotic core expansion in atherosclerotic plaques, and cardiomyocyte apoptosis.[1][6][7]
Q2: What are the recommended starting dosages for this compound in common animal models?
Dosage can vary significantly based on the animal model, the disease state being studied, and the desired level of Lp-PLA2 inhibition. The table below summarizes dosages used in published studies. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q3: What is the recommended route and method of administration?
The most common route of administration for this compound in animal studies is oral gavage (p.o.).[4] This method allows for precise dose delivery.[8] For administration, this compound powder is typically suspended in a suitable vehicle, such as saline.
Q4: Are there significant species-specific differences to consider when using this compound?
Yes, there are critical differences between species. In humans and pigs, Lp-PLA2 is primarily associated with LDL cholesterol.[4][9] However, in mice, Lp-PLA2 is predominantly associated with high-density lipoprotein (HDL).[4] This difference may alter the drug's effect on atherosclerosis development in mouse models compared to other species and is a crucial consideration when translating findings.[4] The diabetic and hypercholesterolemic swine model is considered highly relevant to human atherosclerosis due to similarities in lipoprotein profiles.[9][10]
Q5: What are the expected outcomes of successful this compound treatment in an atherosclerosis model?
Successful treatment with this compound in relevant animal models of atherosclerosis is expected to:
-
Significantly inhibit plasma and arterial Lp-PLA2 activity.[4][9]
-
Reduce the size of the necrotic core within atherosclerotic plaques.[7][9]
-
Decrease levels of inflammatory biomarkers such as hs-CRP and IL-6.[4][11]
-
Reduce the number of foam cells in aortic lesions.[12]
-
It is important to note that this compound may not significantly alter plasma lipid profiles (e.g., total cholesterol, LDL, HDL).[4][14]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| No significant reduction in Lp-PLA2 activity. | Incorrect Dosage: The dose may be too low for the specific animal model or strain. | Refer to the dosage table for established ranges. Consider conducting a dose-response pilot study to find the optimal concentration for your model. |
| Improper Drug Administration: Issues with oral gavage technique can lead to incomplete dosing. | Ensure proper training in oral gavage techniques to minimize stress and ensure the full dose is delivered to the stomach.[8] | |
| Drug Degradation: The this compound suspension may not be stable. | Prepare the dosing suspension fresh daily. Store the powder according to the manufacturer's instructions. | |
| High variability in experimental results. | Inconsistent Diet-Induced Model: Variability in the diet or the duration of feeding can lead to inconsistent atherosclerosis development. | Standardize the high-fat/high-cholesterol diet and the induction period across all animals. Monitor animal weight and food intake. |
| Pharmacokinetic Variability: this compound has shown time-dependent pharmacokinetics.[3][15] | Maintain a consistent dosing schedule (e.g., same time each day) to minimize variability related to drug absorption and metabolism. | |
| Lack of effect on atherosclerotic plaque size in mice. | Species-Specific Lp-PLA2 Distribution: In mice, Lp-PLA2 is primarily associated with HDL, unlike in humans where it is LDL-associated.[4] This fundamental difference can impact the drug's mechanism in mouse models of atherosclerosis. | Be cautious when interpreting results from mouse models. Acknowledge this limitation in your study. Consider using other models like ApoE-deficient mice, rabbits, or swine, which may be more translatable.[4][10][16] |
| No change in plasma lipid levels. | Mechanism of Action: this compound's primary mechanism is anti-inflammatory via Lp-PLA2 inhibition, not lipid-lowering.[14] | This is an expected finding. Focus on measuring endpoints related to inflammation and plaque composition (e.g., Lp-PLA2 activity, hs-CRP, necrotic core area) rather than plasma cholesterol levels.[4][9] |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Animal Models
| Animal Model | Strain | Disease Context | Dosage | Route of Administration | Duration | Reference |
| Rat | Sprague-Dawley | Atherosclerosis | 25 mg/kg/day (Low Dose) | Oral | 2 weeks | [1][13] |
| 50 mg/kg/day (High Dose) | [1][13] | |||||
| Rat | Sprague-Dawley | Dyslipidemia | 100 mg/kg/day | Oral Gavage | 8 & 16 weeks | [17] |
| Rat | Sprague-Dawley | Type 2 Diabetes Mellitus | Not specified | Oral | 4 & 8 weeks | [12] |
| Mouse | ApoE-deficient | Atherosclerosis | 50 mg/kg/day | Oral (p.o.) | 6 weeks | [4] |
| Mouse | C57BL/6J | Angiotensin II-induced Cardiac Remodeling | 50 mg/kg/day | Intragastric | Not specified | [14] |
| Pig | N/A | Diabetes & Hypercholesterolemia | Not specified | Oral | N/A | [9] |
Experimental Protocols
Protocol: Induction of Atherosclerosis and this compound Treatment in Rats
This protocol is a generalized example based on published literature.[1][13] Researchers should adapt it based on their specific experimental goals and institutional guidelines (IACUC).
1. Animal Model:
-
Species: Male Sprague-Dawley rats (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before starting the experiment.
2. Induction of Atherosclerosis:
-
Diet: Feed rats a high-cholesterol diet for 10-12 weeks to induce atherosclerosis. A typical diet may consist of a standard chow supplemented with cholesterol, cholic acid, and fat.
-
Control Group: A sham/control group should be fed a standard diet.
3. This compound Preparation and Administration:
-
Preparation: Prepare a fresh suspension of this compound powder in 0.9% saline (or another appropriate vehicle) daily.
-
Dosage Groups:
-
Vehicle Control Group (High-cholesterol diet + Saline)
-
Low-Dose Group (High-cholesterol diet + 25 mg/kg/day this compound)
-
High-Dose Group (High-cholesterol diet + 50 mg/kg/day this compound)
-
-
Administration: Administer the suspension once daily via oral gavage for 2-4 weeks following the diet-induction period.
4. Endpoint Analysis:
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis:
-
Use ELISA kits to measure plasma Lp-PLA2 activity.[1]
-
Measure serum levels of total cholesterol (TC), LDL-C, HDL-C, triglycerides (TG), and inflammatory markers like hs-CRP.
-
-
Tissue Collection: Euthanize the animals and perfuse the vascular system with saline, followed by 4% paraformaldehyde. Carefully dissect the aorta.
-
Histological Analysis:
-
Embed a section of the aorta in paraffin and cut cross-sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize and quantify atherosclerotic lesion area and foam cell accumulation.
-
Consider immunohistochemistry for inflammatory markers within the plaque.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Effects of the direct lipoprotein-associated phospholipase A(2) inhibitor this compound on human coronary atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor this compound in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]
- 16. Animal models to evaluate anti-atherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. njppp.com [njppp.com]
Technical Support Center: Interpreting Unexpected Results from Darapladib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darapladib. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit Lp-PLA2 activity, but we are not observing the expected downstream anti-inflammatory effects. Why might this be?
A1: Several factors could contribute to this observation.
-
Complex Biological System: Lp-PLA2 is part of a complex inflammatory cascade. Its inhibition may not be sufficient to overcome other pro-inflammatory signals in your experimental system. The overall inflammatory state is regulated by numerous pathways, and targeting Lp-PLA2 alone may not produce a significant anti-inflammatory effect in all contexts.
-
Experimental Model: The response to this compound can be model-dependent. While preclinical studies in some animal models showed a reduction in inflammatory markers, large human clinical trials (STABILITY and SOLID-TIMI 52) did not consistently translate these findings into a reduction in major cardiovascular events.[1][2][3][4] Your specific cell line or animal model may have compensatory mechanisms that mitigate the effect of Lp-PLA2 inhibition.
-
Biomarker Selection: The inflammatory biomarkers you are measuring may not be the most sensitive to Lp-PLA2 inhibition. While some studies have shown a modest reduction in IL-6 and hs-CRP with this compound treatment, these effects are not always robust.[5][6] Consider a broader panel of inflammatory markers to get a more complete picture.
-
Off-Target Effects: While this compound is a selective Lp-PLA2 inhibitor, the possibility of off-target effects influencing the inflammatory response cannot be entirely ruled out.[7]
Q2: Our in vitro experiments show this compound effectively reduces the production of lysophosphatidylcholine (lyso-PC), but we are not seeing a corresponding decrease in cell death. Is this an expected outcome?
A2: This is a plausible, albeit unexpected, result based on the initial hypothesis of Lp-PLA2's role in atherosclerosis. The prevailing theory was that by inhibiting Lp-PLA2, the production of pro-inflammatory and pro-apoptotic lipids like lyso-PC would decrease, leading to reduced cell death and plaque stabilization.[8][9][10]
However, the large clinical trials with this compound did not show a significant reduction in cardiovascular mortality, suggesting that the relationship between Lp-PLA2 inhibition, lyso-PC levels, and cell death is more complex than initially understood.[1][2] It's possible that in your specific cell type, other apoptotic pathways are more dominant, or that the cells have mechanisms to compensate for the reduction in lyso-PC.
Q3: We have observed unexpected side effects in our animal models treated with this compound, such as gastrointestinal issues. Is there a known basis for this?
A3: Yes, gastrointestinal side effects have been reported in human clinical trials with this compound. The most frequently reported adverse events in the STABILITY trial were diarrhea and odor-related concerns (feces, urine, skin).[1] While the exact mechanism for these side effects is not fully elucidated, it is an important consideration for in vivo studies. Approximately 20% of patients in the STABILITY trial discontinued the drug due to adverse events.[1]
Troubleshooting Guides
Problem 1: Inconsistent Lp-PLA2 inhibition with this compound treatment.
-
Possible Cause 1: Drug Stability and Storage.
-
Solution: Ensure that your this compound stock is stored correctly according to the manufacturer's instructions. Prepare fresh working solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Assay Variability.
-
Solution: Validate your Lp-PLA2 activity assay. Run appropriate positive and negative controls. Consider using a commercially available, validated assay kit for consistency.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Standardize cell seeding density and treatment duration. Serum components in the culture medium can sometimes interfere with drug activity. Consider performing experiments in serum-free or reduced-serum conditions if appropriate for your cell type.
-
Problem 2: Lack of effect on atherosclerotic plaque size in our animal model.
-
Possible Cause 1: Model Selection.
-
Solution: The effect of this compound on plaque composition, rather than overall size, may be more significant. Early studies suggested that this compound could halt the progression of the necrotic core within plaques, a key feature of plaque vulnerability, without significantly changing the total atheroma volume.[11][12][13]
-
-
Possible Cause 2: Treatment Duration and Dose.
-
Solution: The duration of treatment may be insufficient to induce significant changes in plaque volume. Review the literature for established protocols in similar models. A dose-response experiment may also be necessary to ensure you are using an effective concentration of this compound.
-
-
Possible Cause 3: Genetic Background of the Animal Model.
-
Solution: The genetic background of your animal model can significantly influence the development and composition of atherosclerotic plaques. Ensure your chosen model is appropriate for studying the specific aspects of atherosclerosis you are interested in.
-
Data Presentation
Table 1: Summary of Key Clinical Trial Outcomes for this compound
| Trial Name | Patient Population | Primary Endpoint | Result | Citation |
| STABILITY | Stable Coronary Heart Disease | Composite of cardiovascular death, myocardial infarction, or stroke | No significant reduction in the primary endpoint. | [1][14] |
| SOLID-TIMI 52 | Acute Coronary Syndrome | Composite of coronary heart disease death, myocardial infarction, or urgent coronary revascularization for myocardial ischemia | No significant reduction in the primary endpoint. | [2][3][4] |
Table 2: Effect of this compound on Inflammatory Biomarkers
| Biomarker | Study Population | This compound Dose | Effect | Citation |
| hs-CRP | CHD or CHD risk equivalent | 160 mg/day | 13.0% decrease (p=0.15) | [5] |
| IL-6 | CHD or CHD risk equivalent | 160 mg/day | 12.3% decrease (p=0.028) | [5] |
| hs-CRP & IL-6 | ApoE-deficient mice | Not specified | Significant reduction | [6] |
| hs-CRP | Patients with angiographically documented coronary disease | 160 mg/day | No significant difference from placebo (P=0.35) | [11][12] |
Experimental Protocols
Protocol 1: Measurement of Lp-PLA2 Activity
-
Sample Preparation: Collect plasma or cell lysate samples. If using plasma, collect blood in EDTA-containing tubes and centrifuge at 1000 x g for 15 minutes at 4°C. Store plasma at -80°C until use. For cell lysates, wash cells with cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Assay Procedure: Utilize a commercially available Lp-PLA2 activity assay kit (e.g., from Cayman Chemical or similar suppliers). Follow the manufacturer's instructions precisely. The general principle involves the hydrolysis of a synthetic substrate by Lp-PLA2, leading to a colorimetric or fluorometric signal that is proportional to the enzyme's activity.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the Lp-PLA2 activity based on a standard curve generated with a known standard. Normalize the activity to the protein concentration of the sample.
Protocol 2: Assessment of Atherosclerotic Plaque Composition by Histology
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde. Excise the aorta or other relevant arteries and fix overnight in 4% paraformaldehyde.
-
Tissue Processing and Sectioning: Process the fixed tissues through a series of ethanol and xylene washes and embed in paraffin. Cut serial sections (e.g., 5 µm thick) using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of plaque size.
-
Masson's Trichrome Staining: To visualize collagen (blue), cytoplasm (red), and nuclei (black) and assess fibrous cap thickness.
-
Oil Red O Staining (for frozen sections): To detect neutral lipids (red) within the plaque and quantify the lipid core.
-
-
Immunohistochemistry: Use specific antibodies to identify different cell types (e.g., macrophages using CD68) and markers of inflammation or apoptosis within the plaque.
-
Image Analysis: Capture images using a microscope equipped with a digital camera. Use image analysis software (e.g., ImageJ) to quantify plaque area, necrotic core size, fibrous cap thickness, and the percentage of positively stained areas for immunohistochemistry.
Mandatory Visualizations
References
- 1. medscape.com [medscape.com]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. gsk.com [gsk.com]
- 4. Phase III study with Lp-PLA2 inhibitor this compound did not meet primary endpoint - - PACE-CME [pace-cme.org]
- 5. The effect of this compound on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C36H38F4N4O2S | CID 9939609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of the direct lipoprotein-associated phospholipase A(2) inhibitor this compound on human coronary atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The Effect of Inhibition of Lp-PLA2 With this compound on Ischemic Events in Chronic CHD - American College of Cardiology [acc.org]
Darapladib Phase III Clinical Trial Failures: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed analysis of the Phase III clinical trial failures of darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The information is presented in a question-and-answer format to address specific issues and provide clarity on the experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for developing this compound for cardiovascular disease?
A: this compound was developed based on the hypothesis that inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2) would reduce cardiovascular events.[1][2] Lp-PLA2 is an enzyme involved in the inflammatory processes within atherosclerotic plaques.[2][3] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine and oxidized nonesterified fatty acids.[3][4] These products are believed to contribute to the progression of atherosclerosis and plaque vulnerability, increasing the risk of heart attacks and strokes.[2][3] Higher levels of Lp-PLA2 were associated with an increased risk of cardiovascular events, suggesting it could be a valuable therapeutic target.[1]
Q2: Why did this compound fail in its Phase III clinical trials despite a strong preclinical and early-phase rationale?
A: this compound failed to meet its primary endpoints in two large-scale Phase III clinical trials, STABILITY and SOLID-TIMI 52.[5][6][7][8] The primary reason for this failure was the lack of significant efficacy in reducing the risk of major adverse cardiovascular events (MACE) compared to placebo in patients already receiving optimal standard of care.[8][9][10][11]
Several factors may have contributed to this outcome:
-
Lp-PLA2 as a Biomarker vs. Causal Factor: The trial results have led to the hypothesis that Lp-PLA2 may be a biomarker of vascular inflammation rather than a causal factor in the development of cardiovascular disease.[5] Genetic studies showing that individuals with loss-of-function variants in the PLA2G7 gene (which encodes Lp-PLA2) do not have a lower risk of coronary heart disease support this theory.[5]
-
Redundancy in Inflammatory Pathways: Inflammation in atherosclerosis is a complex process involving multiple redundant pathways.[10] Targeting a single enzyme like Lp-PLA2 may not be sufficient to overcome the overall inflammatory burden.[10]
-
Patient Population and Standard of Care: The trials enrolled high-risk patients who were already receiving excellent, guideline-recommended medical therapy, including high rates of statin use.[9] This high level of background care may have attenuated the potential incremental benefit of this compound.
Q3: What were the specific patient populations and primary endpoints in the STABILITY and SOLID-TIMI 52 trials?
A: The two Phase III trials targeted different patient populations with coronary heart disease (CHD):
-
STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy): This trial enrolled 15,828 patients with stable chronic coronary heart disease .[9][11] The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction (MI), or nonfatal stroke.[11][12]
-
SOLID-TIMI 52 (Stabilization of Plaques Using this compound–Thrombolysis in Myocardial Infarction 52): This trial enrolled 13,026 patients who had been hospitalized for a recent acute coronary syndrome (ACS) .[10][13] The primary endpoint was a composite of coronary heart disease death, MI, or urgent coronary revascularization for myocardial ischemia.[10]
Q4: Were there any signals of potential benefit for this compound in the clinical trials?
A: In the STABILITY trial, while the primary endpoint was not met, there was a borderline significant reduction in a secondary endpoint.[9][11] This secondary endpoint, a composite of major coronary events (death from coronary heart disease, nonfatal MI, and urgent coronary revascularization for myocardial ischemia), showed a 10% relative reduction.[9][11] However, this finding needs to be interpreted with caution as it was not the primary outcome of the study.[9]
Q5: What were the key adverse events associated with this compound treatment?
A: A notable number of patients discontinued this compound due to adverse events.[5][9] The most frequently reported side effects were diarrhea and malodorous feces, urine, and skin.[5][9] In the STABILITY trial, 20% of patients stopped the drug due to adverse events.[9] There was also a significantly increased risk of investigator-reported renal failure in patients treated with this compound.[9]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the STABILITY and SOLID-TIMI 52 trials.
Table 1: STABILITY Trial Results
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint: CV Death, MI, or Stroke | 9.7% | 10.4% | 0.94 (0.85 - 1.03) | 0.199 |
| Secondary Endpoint: Major Coronary Events (CHD Death, MI, Urgent Revascularization) | 9.3% | 10.3% | 0.90 (0.82 - 1.00) | 0.045 |
| Secondary Endpoint: Total Coronary Events | 14.9% | 16.1% | 0.91 (0.84 - 0.98) | 0.019 |
| All-Cause Mortality | 7.3% | 7.3% | ||
| Drug Discontinuation due to Adverse Events | 20% | 14% |
Data sourced from multiple reports on the STABILITY trial.[9][11][12]
Table 2: SOLID-TIMI 52 Trial Results
| Endpoint | This compound Group (at 3 years) | Placebo Group (at 3 years) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint: CHD Death, MI, or Urgent Coronary Revascularization for Myocardial Ischemia | 16.3% | 15.6% | 1.00 (0.91 - 1.09) | 0.93 |
| Secondary Endpoint: CV Death, MI, or Stroke | 15.0% | 15.0% | 0.99 (0.90 - 1.09) | 0.78 |
| All-Cause Mortality | 7.3% | 7.1% | 0.94 (0.82 - 1.08) | 0.40 |
| Drug Discontinuation | 17% | 12% |
Data sourced from multiple reports on the SOLID-TIMI 52 trial.[10][13]
Experimental Protocols & Methodologies
Clinical Trial Design: STABILITY and SOLID-TIMI 52
Both the STABILITY and SOLID-TIMI 52 trials were large, multicenter, randomized, double-blind, placebo-controlled studies.[1][5][10][11]
-
Patient Randomization: Patients were randomly assigned to receive either 160 mg of this compound or a matching placebo once daily, in addition to their standard medical care.[10][11]
-
Blinding: Both patients and investigators were blinded to the treatment allocation to prevent bias.
-
Follow-up: Patients were followed for a median of 3.7 years in the STABILITY trial and 2.5 years in the SOLID-TIMI 52 trial.[9][10]
-
Endpoint Adjudication: All potential primary endpoint events were adjudicated by a clinical events committee that was blinded to the treatment assignments.
Measurement of Lp-PLA2 Activity
While specific details of the assay kits used are not extensively detailed in the primary publications, the measurement of Lp-PLA2 activity in plasma was a key pharmacodynamic endpoint. The general methodology involves a quantitative sandwich enzyme immunoassay (ELISA).[14]
-
Principle: This assay typically uses a microplate pre-coated with an antibody specific for Lp-PLA2. Patient plasma samples are added to the wells, and any Lp-PLA2 present is bound by the immobilized antibody. After washing, a second, enzyme-linked antibody specific for Lp-PLA2 is added, which binds to the captured Lp-PLA2. A substrate solution is then added, and the enzyme catalyzes a color change that is proportional to the amount of Lp-PLA2 in the sample. The color intensity is measured using a microplate reader.
-
This compound's Effect: this compound treatment was shown to reduce Lp-PLA2 activity by approximately 65%.[12]
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Simplified workflow of the STABILITY and SOLID-TIMI 52 clinical trials.
References
- 1. Study design and rationale for the Stabilization of pLaques usIng this compound-Thrombolysis in Myocardial Infarction (SOLID-TIMI 52) trial in patients after an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. gsk.com [gsk.com]
- 8. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 9. medscape.com [medscape.com]
- 10. SOLID-TIMI 52: The Stabilization of Plaques Using this compound-Thrombolysis in MI 52 - American College of Cardiology [acc.org]
- 11. gsk.com [gsk.com]
- 12. Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 13. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 14. This compound, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Darapladib Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). We will explore the performance of this compound in relation to other Lp-PLA2 inhibitors, supported by experimental data, and provide detailed protocols for key validation experiments.
Introduction to this compound and Lp-PLA2
This compound is a potent and selective, orally active inhibitor of the Lp-PLA2 enzyme.[1][2] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It is primarily produced by inflammatory cells such as macrophages and circulates in the plasma mainly bound to low-density lipoprotein (LDL). Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products are believed to contribute to the progression of atherosclerosis and the vulnerability of plaques to rupture.[3] Although this compound did not meet its primary endpoints in large phase III clinical trials for reducing major adverse cardiovascular events, it remains a valuable tool for studying the role of Lp-PLA2 in various diseases.[4] Validating that a compound like this compound effectively engages its target in a living system is a critical step in preclinical and clinical development.
Comparison of In Vivo Target Engagement of Lp-PLA2 Inhibitors
This section compares the in vivo target engagement of this compound with other known Lp-PLA2 inhibitors. The data is compiled from various preclinical and clinical studies.
| Inhibitor | Animal Model/ Species | Dose | Route of Administration | Lp-PLA2 Inhibition | Key Findings |
| This compound | ApoE-deficient Mice | 50 mg/kg/day | Oral | >60% in plasma after 6 weeks | Attenuated in vivo inflammation and decreased plaque formation. |
| LDLR-deficient Mice | 50 mg/kg/day | Oral | >60% in serum after 6 weeks | Attenuated inflammatory burden and decreased atherosclerotic plaque formation.[1] | |
| Diabetic/ Hypercholesterolemic Pigs | 10 mg/kg/day | Oral | 89% in plasma after 24 weeks | Markedly inhibited plasma and lesion Lp-PLA2 activity and reduced necrotic core area.[5] | |
| Sprague-Dawley Rats | 25 mg/kg/day (low dose), 50 mg/kg/day (high dose) | Oral | Dose-dependent reduction in serum | Reduced serum Lp-PLA2 and Rho kinase activity. | |
| Humans (Stable CHD) | 160 mg/day | Oral | ~66% in plasma after 12 weeks | Sustained inhibition of Lp-PLA2 activity. | |
| Rilapladib | Humans (Alzheimer's Disease) | 250 mg/day | Oral | ~80% in plasma | Confirmed target engagement in plasma.[6] |
| GSK2647544 | Humans (Healthy Volunteers) | 102 mg, twice daily (exploratory modeling) | Oral | ~80% trough inhibition in brain | Able to cross the blood-brain barrier and engage the target in the CNS.[7] |
| SB-435495 | Streptozotocin-diabetic Brown Norway Rats | 10 mg/kg | Intraperitoneal | Effective suppression of BRB breakdown | Suggests Lp-PLA2 inhibition is a potential therapeutic strategy for diabetic retinopathy. |
Experimental Protocols
Accurate measurement of Lp-PLA2 activity is crucial for validating target engagement. Below are detailed protocols for a typical in vivo study in mice and the subsequent ex vivo analysis of Lp-PLA2 activity in plasma and aortic tissue.
In Vivo Study: Inhibition of Lp-PLA2 in an Atherosclerotic Mouse Model
This protocol describes a general workflow for evaluating the in vivo efficacy of an Lp-PLA2 inhibitor in a mouse model of atherosclerosis.
1. Animal Model:
-
Use a well-established mouse model of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) or Low-density lipoprotein receptor-deficient (LDLR-/-) mice.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
To induce atherosclerosis, feed the mice a high-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol) for a specified period (e.g., 17 weeks).
2. Drug Administration:
-
Prepare the Lp-PLA2 inhibitor (e.g., this compound) in a suitable vehicle (e.g., saline).
-
Divide the mice into a control group (receiving vehicle) and a treatment group (receiving the inhibitor).
-
Administer the inhibitor or vehicle daily for a predetermined duration (e.g., 6 weeks) via oral gavage.
3. Sample Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Perfuse the mice with phosphate-buffered saline (PBS) to remove remaining blood.
-
Carefully dissect the aorta from the arch to the abdominal bifurcation. A portion of the aorta can be snap-frozen in liquid nitrogen and stored at -80°C for protein extraction and activity assays, while another portion can be fixed in formalin for histological analysis.
Ex Vivo Lp-PLA2 Activity Assay: Colorimetric Method
This protocol is adapted from commercially available colorimetric assays and published literature for measuring Lp-PLA2 activity in plasma and tissue homogenates.[8][9][10]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA.
-
Substrate Solution: Prepare a solution of a suitable chromogenic substrate, such as 2-thio-platelet-activating factor (2-thio-PAF) or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine. The final concentration will depend on the specific substrate and kit instructions.
-
DTNB Solution: 2 mM 5,5′-dithio-bis-(2-nitrobenzoic acid) in assay buffer (for use with 2-thio-PAF substrate).
2. Sample Preparation:
-
Plasma: Thaw the frozen plasma samples on ice.
-
Aortic Tissue Homogenate:
-
Weigh the frozen aortic tissue.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., PBS with protease inhibitors).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
3. Assay Procedure (96-well plate format):
-
To each well, add 10 µL of plasma or an appropriate amount of tissue homogenate (normalized for protein concentration).
-
For the 2-thio-PAF method, add 10 µL of DTNB solution and incubate for a short period to allow reaction with free thiols.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405-414 nm for the p-nitrophenol or 2-thio-PAF product) at regular intervals (e.g., every minute) for a set period.
4. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each sample.
-
Use a standard curve generated with purified Lp-PLA2 of known activity to convert the ΔA/min to Lp-PLA2 activity units (e.g., nmol/min/mL or U/L).
-
The percentage of Lp-PLA2 inhibition in the treated group is calculated relative to the control group.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Lp-PLA2 signaling pathway, a typical experimental workflow for in vivo target engagement, and a comparison of different assay methodologies.
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the point of intervention by this compound.
Caption: Experimental workflow for an in vivo target engagement study of an Lp-PLA2 inhibitor.
Caption: Comparison of common Lp-PLA2 assay methodologies.
References
- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clevelandheartlab.com [clevelandheartlab.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 9. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Darapladib vs. Placebo in Coronary Heart Disease: A Comparative Guide
An objective analysis of the clinical evidence from the STABILITY and SOLID-TIMI 52 trials for researchers, scientists, and drug development professionals.
Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), was investigated as a potential therapy to reduce cardiovascular events in patients with coronary heart disease (CHD). Lp-PLA2 is an enzyme implicated in the inflammation and progression of atherosclerosis.[1][2][3] Two major phase III clinical trials, STABILITY and SOLID-TIMI 52, evaluated the efficacy and safety of this compound compared to placebo in different populations of patients with CHD. This guide provides a detailed comparison of the findings from these pivotal studies.
Mechanism of Action: The Lp-PLA2 Pathway
This compound selectively inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles.[1][4] This process generates pro-inflammatory mediators, such as lysophosphatidylcholine and oxidized nonesterified fatty acids, which are thought to contribute to atherosclerotic plaque instability and rupture.[1] By inhibiting Lp-PLA2, this compound was hypothesized to reduce inflammation within atherosclerotic plaques, thereby decreasing the risk of major adverse cardiovascular events.
Clinical Trial Data
The efficacy and safety of this compound were primarily assessed in two large-scale, randomized, double-blind, placebo-controlled phase III trials: STABILITY and SOLID-TIMI 52.
STABILITY Trial: Chronic Coronary Heart Disease
The STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy) trial enrolled 15,828 patients with chronic CHD.[5][6][7]
Experimental Protocol:
-
Patient Population: Adults with chronic coronary heart disease.[7]
-
Intervention: Patients were randomized to receive either 160 mg of this compound or a placebo once daily, in addition to standard of care.[2][5][7]
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[7]
Quantitative Data Summary:
| Endpoint | This compound (n=7,924) | Placebo (n=7,904) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint (MACE) | 9.7% | 10.4% | 0.94 (0.85 - 1.03) | 0.199 |
| Cardiovascular Death | 4.5% | 4.7% | 0.96 (0.83 - 1.11) | - |
| Myocardial Infarction | 4.6% | 5.1% | 0.89 (0.77 - 1.03) | - |
| Stroke | 1.0% | 1.0% | 1.01 (0.81 - 1.27) | - |
| Secondary Endpoint (Major Coronary Events) | 9.3% | 10.3% | 0.90 (0.82 - 1.00) | 0.045 |
| Secondary Endpoint (Total Coronary Events) | 14.9% | 16.1% | 0.91 (0.84 - 0.98) | 0.019 |
| All-Cause Mortality | 7.3% | 7.3% | - | - |
Data sourced from multiple reports on the STABILITY trial results.[2][5][8]
In the STABILITY trial, this compound did not significantly reduce the primary endpoint of MACE compared to placebo.[2][5][6] However, a nominal reduction was observed in the secondary endpoints of major and total coronary events.[2][5][8]
SOLID-TIMI 52 Trial: Acute Coronary Syndrome
The SOLID-TIMI 52 (Stabilization of Plaque Using this compound–Thrombolysis in Myocardial Infarction 52) trial enrolled 13,026 patients who had been hospitalized for an acute coronary syndrome (ACS) within the previous 30 days.[9][10][11]
Experimental Protocol:
-
Patient Population: Adults stabilized after an acute coronary syndrome event.[9][11][12]
-
Intervention: Patients were randomized to receive 160 mg of this compound or placebo once daily, in addition to guideline-recommended therapy.[11][12][13]
-
Primary Endpoint: A composite of major coronary events, including coronary heart disease (CHD) death, myocardial infarction (MI), or urgent coronary revascularization for myocardial ischemia.[11][13]
Quantitative Data Summary:
| Endpoint | This compound (n=6,513) | Placebo (n=6,513) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint (Major Coronary Events) | 16.3% (at 3 years) | 15.6% (at 3 years) | 1.00 (0.91 - 1.09) | 0.93 |
| CHD Death, MI, or Urgent Revascularization | - | - | - | - |
| Secondary Endpoint (CV Death, MI, or Stroke) | 15.0% (at 3 years) | 15.0% (at 3 years) | 0.99 (0.90 - 1.09) | 0.78 |
| All-Cause Mortality | 7.3% (at 3 years) | 7.1% (at 3 years) | 0.94 (0.82 - 1.08) | 0.40 |
Data sourced from multiple reports on the SOLID-TIMI 52 trial results.[9][10][12][13]
The SOLID-TIMI 52 trial found that this compound did not reduce the risk of major coronary events in patients who had recently experienced an acute coronary syndrome.[9][10][13]
Experimental Workflow: Phase III Clinical Trials
The general workflow for both the STABILITY and SOLID-TIMI 52 trials followed a standard double-blind, placebo-controlled design.
Conclusion
Despite a strong preclinical rationale for the role of Lp-PLA2 in atherosclerosis, the major clinical trials, STABILITY and SOLID-TIMI 52, did not demonstrate a significant benefit of this compound in reducing the primary endpoints of major adverse cardiovascular or coronary events in patients with either chronic or acute coronary heart disease.[6][14] While some secondary endpoints in the STABILITY trial showed a nominal benefit, these findings were not sufficient to support the drug's approval for these indications. The results of these trials highlight the challenges of translating promising preclinical findings into clinically meaningful outcomes in large, diverse patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gsk.com [gsk.com]
- 3. Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 4. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK reports Phase III trial results of cardiac drug this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. STABILITY Trial Does Not Meet Primary Endpoint of Reducing CV Events in CHD Adults - American College of Cardiology [acc.org]
- 7. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of this compound TherapY) comparing this compound versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for preventing ischemic events in stable coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOLID-TIMI 52: The Stabilization of Plaques Using this compound-Thrombolysis in MI 52 - American College of Cardiology [acc.org]
- 10. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsk.com [gsk.com]
Assessing the Reproducibility of Darapladib Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), was a promising therapeutic candidate for the treatment of atherosclerosis. The rationale was based on the hypothesis that Lp-PLA2, an enzyme involved in the hydrolysis of oxidized phospholipids within low-density lipoprotein (LDL) particles, plays a crucial role in the inflammatory processes that drive atherosclerotic plaque development and instability. Despite a strong preclinical and early clinical foundation, this compound ultimately failed to demonstrate efficacy in two large-scale Phase III clinical trials, STABILITY and SOLID-TIMI 52. This guide provides a comprehensive comparison of the key research findings for this compound, including data from pivotal clinical trials and preclinical studies, alongside detailed experimental protocols to aid in the assessment of the reproducibility of these findings.
Mechanism of Action: The Lp-PLA2 Hypothesis
This compound was designed to inhibit the enzymatic activity of Lp-PLA2. This enzyme is carried primarily on LDL particles and, within the arterial wall, is believed to generate pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products are thought to promote the recruitment of monocytes and their differentiation into macrophages, leading to the formation of foam cells and the development of a necrotic core within atherosclerotic plaques, thereby increasing plaque vulnerability and the risk of rupture.
Figure 1: Proposed signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.
Preclinical Evidence: Promising Early Results
Preclinical studies in various animal models of atherosclerosis provided the initial proof-of-concept for Lp-PLA2 inhibition with this compound.
Key Preclinical Findings
| Animal Model | Key Findings |
| ApoE-deficient Mice | Daily oral administration of this compound (50 mg/kg/day) for 6 weeks significantly reduced serum Lp-PLA2 activity, hs-CRP, and IL-6 levels.[1] This was associated with a decrease in atherosclerotic plaque formation.[1] |
| Diabetic/Hypercholesterolemic Pigs | Treatment with this compound (10 mg/kg/day) for 24 weeks resulted in an 89% reduction in plasma Lp-PLA2 activity and a substantial decrease in the expression of genes associated with macrophage and T-cell function in coronary arteries.[2] This led to a more stable plaque phenotype.[2] |
| Sprague-Dawley Rats (Type 2 Diabetes Model) | This compound treatment significantly reduced the number of foam cells and the expression of iNOS and ICAM-1 in the aorta, suggesting an attenuation of the early stages of atherosclerosis. |
Experimental Protocol: Atherosclerosis Induction in ApoE-deficient Mice
A common method to induce atherosclerosis in Apolipoprotein E (ApoE)-deficient mice involves the following steps:
-
Animal Model: Male ApoE-deficient mice (C57BL/6 background) are typically used.
-
Diet: At 8 weeks of age, mice are switched from a standard chow diet to a high-fat "Western" diet containing 21% fat and 0.15-0.2% cholesterol by weight.[2][3]
-
Duration: The high-fat diet is maintained for a period of 12 to 17 weeks to allow for the development of significant atherosclerotic lesions.[1][2]
-
Treatment: this compound or a vehicle control is administered daily via oral gavage.
-
Analysis: At the end of the study period, mice are euthanized, and the aorta is harvested for analysis of plaque area and composition through techniques such as Oil Red O staining and immunofluorescence.
Figure 2: Experimental workflow for inducing atherosclerosis in ApoE-deficient mice and assessing the effect of this compound.
Clinical Trials: The Discrepancy Between Promise and Reality
Despite the promising preclinical data, two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials, STABILITY and SOLID-TIMI 52, failed to demonstrate a clinical benefit of this compound in patients with cardiovascular disease.
STABILITY Trial
The STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy) trial enrolled 15,828 patients with stable coronary heart disease.
| Endpoint | This compound (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value |
| Primary Endpoint: CV death, MI, or stroke | 9.7 | 10.4 | 0.94 (0.85 - 1.03) | 0.20 |
| Secondary Endpoint: Major coronary events (CHD death, MI, urgent revascularization) | 9.3 | 10.3 | 0.90 (0.82 - 1.00) | 0.045 |
| All-cause mortality | 7.3 | 7.3 | 1.00 (0.90 - 1.11) | 0.96 |
Data from the STABILITY Investigators, N Engl J Med 2014; 370:1702-1711.
SOLID-TIMI 52 Trial
The SOLID-TIMI 52 (Stabilization of Plaques Using this compound – Thrombolysis in Myocardial Infarction 52) trial enrolled 13,026 patients who had recently experienced an acute coronary syndrome.
| Endpoint | This compound (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value |
| Primary Endpoint: CHD death, MI, or urgent revascularization | 16.3 | 15.6 | 1.00 (0.91 - 1.09) | 0.93 |
| Secondary Endpoint: CV death, MI, or stroke | 15.0 | 15.0 | 0.99 (0.90 - 1.09) | 0.78 |
| All-cause mortality | 7.3 | 7.1 | 0.94 (0.82 - 1.08) | 0.40 |
Data from O'Donoghue ML, et al. JAMA. 2014;312(10):1006-1015.[4]
Experimental Protocol: Lp-PLA2 Activity Assay
A key biomarker in both preclinical and clinical studies was the measurement of Lp-PLA2 activity. Several methods are available, with the PLAC® Test being a commercially available enzymatic assay.
-
Principle: The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce a colored product, 4-nitrophenol.
-
Detection: The rate of 4-nitrophenol formation is measured spectrophotometrically at 405 nm.
-
Quantification: The Lp-PLA2 activity in the sample is proportional to the rate of increase in absorbance and is calculated by comparison to a standard curve.
-
Alternative Methods: More advanced and quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have also been developed to directly measure the enzymatic product or the protein concentration of Lp-PLA2.[3][5]
Figure 3: Workflow for a typical Lp-PLA2 enzymatic activity assay.
Alternative Lp-PLA2 Inhibitors and Other Therapeutic Avenues
The failure of this compound has not entirely halted research into Lp-PLA2 inhibition. Other compounds have been investigated, though none have reached the market for cardiovascular disease.
| Inhibitor | Development Status/Key Findings |
| Rilapladib | Another Lp-PLA2 inhibitor that has completed a clinical trial suggesting potential cognitive benefits and changes in disease-related biomarkers in Alzheimer's disease.[6] |
| GSK2647544 | An Lp-PLA2 inhibitor that has undergone Phase I clinical trials to evaluate safety, tolerability, and pharmacokinetics in healthy volunteers.[6] |
| Varespladib | A secretory PLA2 (sPLA2) inhibitor that also failed in a Phase III trial (VISTA-16) for acute coronary syndrome, highlighting the challenges of targeting phospholipases in cardiovascular disease.[7] |
Interestingly, recent preclinical research has explored this compound in other contexts:
-
Diabetic Macular Edema: A Phase IIa study suggested that this compound may lead to modest improvements in vision and macular edema.
-
Cancer: this compound has been shown to sensitize cancer cells to ferroptosis, a form of iron-dependent cell death, by remodeling lipid metabolism.
Assessment of Reproducibility and Future Directions
The discrepancy between the robust preclinical data and the negative outcomes of the large-scale clinical trials of this compound raises important questions about the reproducibility and translatability of the initial findings. Several factors may have contributed to this disconnect:
-
The Complexity of Atherosclerosis: The inflammatory processes in human atherosclerosis are multifaceted and may involve redundant pathways, making the inhibition of a single enzyme insufficient to alter the disease course significantly.[8]
-
Animal Models vs. Human Disease: While animal models are invaluable tools, they may not fully recapitulate the complexity and heterogeneity of human atherosclerosis, which develops over decades.
-
The Lp-PLA2 Hypothesis Revisited: The failure of this compound has led to a re-evaluation of the causal role of Lp-PLA2 in cardiovascular disease. Some now suggest that Lp-PLA2 may be more of a biomarker of inflammation rather than a direct causative agent.
-
Off-Target Effects: While this compound is a selective Lp-PLA2 inhibitor, the possibility of unforeseen off-target effects in humans cannot be entirely ruled out.
For researchers, the this compound story underscores the critical importance of rigorous preclinical validation and the careful selection of translatable biomarkers. The detailed protocols and comparative data presented in this guide are intended to facilitate a deeper understanding of the this compound research landscape and to inform the design of future studies targeting inflammation in cardiovascular and other diseases. The exploration of this compound in other therapeutic areas, such as oncology and ophthalmology, highlights the potential for drug repositioning and the continued value of well-characterized chemical probes in biomedical research.
References
- 1. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Using En Face Immunofluorescence Staining to Observe Vascular Endothelial Cells Directly [jove.com]
Evaluating the Synergistic Effects of Darapladib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Darapladib's synergistic effects with other compounds, supported by experimental data. This compound, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), has shown promise in oncology, particularly in sensitizing cancer cells to a specialized form of cell death known as ferroptosis.
Synergistic Combination of this compound with Ferroptosis Inducers
Recent preclinical studies have highlighted a significant synergistic effect when combining this compound with inhibitors of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This combination has demonstrated enhanced cancer cell death across various cancer types, including gastric, lung, and liver cancers.[1]
In Vitro Synergistic Effects
The combination of this compound with the GPX4 inhibitor RSL3 has been shown to dramatically lower the half-maximal inhibitory concentration (IC50) of RSL3 in gastric cancer cell lines.[1] This synergistic interaction leads to a significant increase in necrotic cell death, which can be reversed by the ferroptosis inhibitor Ferrostatin-1, confirming the mechanism of action.[1]
| Cell Line | Cancer Type | Combination | Key Finding |
| Hs746T | Gastric Cancer | This compound + RSL3 | Drastic reduction in RSL3 IC50 |
| SNU-484 | Gastric Cancer | This compound + RSL3 | Significant increase in necrotic cell death |
| A549 | Lung Cancer | This compound + RSL3 | Consistent synergistic effects observed |
| H1299 | Lung Cancer | This compound + RSL3 | Consistent synergistic effects observed |
| HepG2 | Liver Cancer | This compound + RSL3 | Consistent synergistic effects observed |
In Vivo Synergistic Effects
In a xenograft model using SNU-484 gastric cancer cells, the combination of this compound with the GPX4 inhibitor PACMA31 was found to efficiently inhibit tumor growth.[2] This provides in vivo evidence for the potent anti-tumor activity of this synergistic combination.
| Animal Model | Cancer Type | Combination | Key Finding |
| Nude mice with SNU-484 xenografts | Gastric Cancer | This compound + PACMA31 | Efficient inhibition of tumor growth |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic effect of this compound and a GPX4 inhibitor (e.g., RSL3) on cancer cell viability.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Hs746T, SNU-484) are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and RSL3 are prepared in a suitable solvent (e.g., DMSO).
-
Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and RSL3, both individually and in combination. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a predetermined period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to quantify the interaction between the two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Synergy Assessment: Xenograft Model
Objective: To evaluate the in vivo synergistic anti-tumor efficacy of this compound and a GPX4 inhibitor (e.g., PACMA31).
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., SNU-484).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into four groups: vehicle control, this compound alone, PACMA31 alone, and the combination of this compound and PACMA31.
-
Drug Administration: Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group, and statistical analysis is performed to determine the significance of the synergistic effect.
Signaling Pathways and Mechanisms of Action
This compound exerts its effect by inhibiting Lp-PLA2, an enzyme that hydrolyzes oxidized phospholipids. This inhibition leads to a remodeling of the lipidome within cancer cells, making them more susceptible to ferroptosis.
Caption: this compound inhibits Lp-PLA2, leading to increased lipid peroxidation and sensitization to ferroptosis.
Experimental Workflow for Synergy Evaluation
The evaluation of synergistic effects follows a structured workflow, from initial in vitro screening to in vivo validation.
Caption: Workflow for identifying and validating synergistic drug combinations.
Potential Combinations with Other Agents
While robust data exists for the synergy between this compound and ferroptosis inducers, the potential for synergistic effects with other classes of anti-cancer agents warrants further investigation.
-
Chemotherapy: The role of Lp-PLA2 in inflammation and lipid metabolism suggests potential interactions with chemotherapeutic agents whose efficacy is influenced by the tumor microenvironment and cellular stress responses. However, to date, there is a lack of published studies directly evaluating the synergistic effects of this compound with conventional chemotherapies such as paclitaxel, cisplatin, or doxorubicin. One study did show that a different phospholipase A2 enzyme could increase the sensitivity of breast cancer cells to doxorubicin.
-
Targeted Therapies: The impact of this compound on lipid signaling pathways could potentially synergize with targeted therapies that affect cell growth and survival pathways. For instance, combination with PARP inhibitors could be explored, as both pathways are involved in cellular stress responses. Preclinical studies have shown synergistic effects when combining PARP inhibitors with other agents that induce DNA damage or inhibit DNA repair pathways.[3]
-
Immunotherapy: A recent study demonstrated that inhibiting PLA2G7 (the gene encoding Lp-PLA2) with this compound reversed the immunosuppressive function of intratumoral macrophages and enhanced the response to anti-PD-1 immunotherapy in hepatocellular carcinoma.[4] This suggests a promising avenue for combining this compound with immune checkpoint inhibitors.
Conclusion
The current body of evidence strongly supports the synergistic potential of this compound with ferroptosis inducers for the treatment of various cancers. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development in this area. While the synergistic effects of this compound with traditional chemotherapies and other targeted agents remain largely unexplored, the mechanistic rationale and emerging data from related fields suggest that such combinations could hold therapeutic promise and are worthy of future investigation.
References
- 1. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipoprotein-associated phospholipase A2 inhibitor this compound sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 4. Inhibiting PLA2G7 reverses the immunosuppressive function of intratumoral macrophages and augments immunotherapy response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Darapladib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Darapladib's performance with alternative perspectives on its mechanism of action, supported by experimental data. The information is intended to offer a comprehensive overview for researchers and professionals in the field of drug development.
The Primary Mechanism of Action: Lp-PLA2 Inhibition
This compound is a selective and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis.[1][2] Lp-PLA2 is primarily produced by inflammatory cells such as macrophages and is found circulating in the blood, predominantly bound to low-density lipoprotein (LDL).[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory and pro-apoptotic products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[2][3] These products are thought to contribute to the development and instability of atherosclerotic plaques by promoting inflammation, cell death, and the formation of a necrotic core, a key feature of vulnerable plaques.[2][3]
The inhibitory action of this compound on Lp-PLA2 is proposed to disrupt this inflammatory cascade, thereby stabilizing atherosclerotic plaques and reducing the risk of cardiovascular events.[3] Preclinical studies have supported this mechanism, demonstrating that this compound treatment leads to a reduction in Lp-PLA2 activity, decreased inflammatory markers, and a halting of necrotic core expansion in animal models of atherosclerosis.[4]
Signaling Pathway of Lp-PLA2 and this compound's Intervention
Caption: Lp-PLA2 signaling pathway and this compound's inhibitory action.
An Alternative Hypothesis: Rho Kinase Inhibition
Independent research has suggested that this compound's cardiovascular protective effects might be mediated, at least in part, by an alternative mechanism: the inhibition of Rho kinase (ROCK) activity.[5] Rho kinase is a key regulator of various cellular processes involved in atherosclerosis, including vascular inflammation, smooth muscle cell proliferation, and endothelial dysfunction.
A study in a rat model of atherosclerosis demonstrated that this compound treatment, in a dose-dependent manner, not only reduced Lp-PLA2 activity but also significantly decreased Rho kinase activity.[5] This was evidenced by a reduction in the phosphorylation of myosin phosphatase target subunit 1 (MYPT-1), a specific substrate of Rho kinase.[5] The study proposed that this compound might influence Rho kinase activity via the nitric oxide (NO) pathway.[5]
Proposed Dual Mechanism of this compound
Caption: Proposed dual mechanism of this compound's action.
Performance Comparison: Preclinical and Clinical Data
The following tables summarize the quantitative data from key studies, comparing the effects of this compound with placebo.
Table 1: Effect of this compound on Lp-PLA2 Activity and Plaque Composition
| Parameter | Study Population | Treatment Group | Baseline | Follow-up | Change | p-value (vs. Placebo) | Citation |
| Lp-PLA2 Activity Inhibition (%) | Stable CHD | This compound (160 mg) | - | - | 59% inhibition | <0.001 | [3] |
| Stable CHD or risk equivalent | This compound (40 mg) | - | 12 weeks | ~43% inhibition | <0.001 | [6] | |
| Stable CHD or risk equivalent | This compound (80 mg) | - | 12 weeks | ~55% inhibition | <0.001 | [6] | |
| Stable CHD or risk equivalent | This compound (160 mg) | - | 12 weeks | ~66% inhibition | <0.001 | [6] | |
| Necrotic Core Volume (mm³) | Stable CHD | Placebo | - | 12 months | +4.5 ± 17.9 | 0.012 | [1][3] |
| Stable CHD | This compound (160 mg) | - | 12 months | -0.5 ± 13.9 | 0.012 | [1][3] | |
| Total Atheroma Volume (mm³) | Stable CHD | Placebo | 313 ± 149 | 12 months | -4.9 ± 32.7 | 0.95 | [1] |
| Stable CHD | This compound (160 mg) | 327 ± 189 | 12 months | -5.0 ± 28.0 | 0.95 | [1] |
Table 2: Effect of this compound on Inflammatory Markers and Rho Kinase Activity
| Parameter | Study Population | Treatment Group | Baseline | Follow-up | Change | p-value (vs. Control/Placebo) | Citation |
| hs-CRP (%) | Stable CHD or risk equivalent | This compound (160 mg) | - | 12 weeks | -13.0% | 0.15 | [6] |
| IL-6 (%) | Stable CHD or risk equivalent | This compound (160 mg) | - | 12 weeks | -12.3% | 0.028 | [6] |
| Rho Kinase Activity (MYPT-1 Phosphorylation Reduction %) | Atherosclerotic Rats | Low-dose this compound (25 mg/kg) | - | 2 weeks | 23.3% reduction | <0.05 | [5] |
| Atherosclerotic Rats | High-dose this compound (50 mg/kg) | - | 2 weeks | 29.5% reduction | <0.05 | [5] |
The Clinical Trial Conundrum: STABILITY and SOLID-TIMI 52
Despite promising preclinical and phase II clinical data, two large-scale phase III clinical trials, STABILITY (in patients with stable coronary heart disease) and SOLID-TIMI 52 (in patients with acute coronary syndrome), failed to demonstrate a significant reduction in the primary composite endpoint of major adverse cardiovascular events with this compound treatment compared to placebo.[5][7][8]
Several factors may have contributed to this disconnect between preclinical promise and clinical failure:
-
Efficacy in the Context of Modern Therapy: Patients in these trials were already receiving a high standard of care, including high-intensity statins and antiplatelet therapy.[9] It is possible that the additional anti-inflammatory effect of this compound was not potent enough to provide a significant incremental benefit in this well-treated population.
-
Lp-PLA2 as a Biomarker vs. a Causal Mediator: The trial failures have led to a debate on whether Lp-PLA2 is a true causal mediator of atherosclerosis or primarily a biomarker of vascular inflammation.[7][10] If it is the latter, then simply inhibiting its activity may not be sufficient to alter the course of the disease.
-
Complexity of Atherosclerotic Inflammation: Atherosclerosis is a multifaceted disease involving numerous inflammatory pathways.[6] Targeting a single enzyme like Lp-PLA2 may not be sufficient to overcome the redundancy and complexity of the inflammatory response in advanced disease.
Comparison with Other PLA2 Inhibitors: The Case of Varespladib
Varespladib, an inhibitor of secretory phospholipase A2 (sPLA2), represents another therapeutic approach targeting inflammation in atherosclerosis.[11][12] While both this compound and Varespladib target phospholipase A2 enzymes, their specific targets and proposed mechanisms differ. The VISTA-16 trial, which evaluated varespladib in patients with acute coronary syndrome, was also terminated prematurely due to a lack of efficacy and an increase in adverse events.[11] The failures of both this compound and varespladib trials have tempered enthusiasm for targeting the PLA2 family of enzymes for the treatment of cardiovascular disease.[11]
Experimental Protocols
Measurement of Lp-PLA2 Activity
A common method for measuring Lp-PLA2 activity is a colorimetric assay using 2-thio-PAF (platelet-activating factor) as a substrate.
-
Principle: Lp-PLA2 hydrolyzes the acetyl group at the sn-2 position of 2-thio-PAF. The free thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Procedure Outline:
-
A plasma or serum sample is incubated with a reaction buffer containing DTNB.
-
The reaction is initiated by the addition of the 2-thio-PAF substrate.
-
The change in absorbance is monitored over time at a specific wavelength (e.g., 414 nm).
-
The Lp-PLA2 activity is calculated from the rate of color development.[11]
-
Assessment of Necrotic Core Size
Virtual Histology Intravascular Ultrasound (VH-IVUS) is a catheter-based imaging technique used to characterize the composition of atherosclerotic plaques in vivo.
-
Principle: VH-IVUS analyzes the radiofrequency backscatter from the ultrasound signal to differentiate between four major plaque components: fibrous, fibro-fatty, dense calcium, and necrotic core. These components are then color-coded for visualization.
-
Procedure Outline:
-
An IVUS catheter is advanced to the coronary artery segment of interest.
-
An automated pullback of the catheter is performed at a constant speed.
-
The backscattered radiofrequency data is acquired and processed by specialized software.
-
The software generates a color-coded map of the plaque composition, allowing for the quantification of the necrotic core area and volume.[13][14]
-
Measurement of Rho Kinase (ROCK) Activity
ROCK activity is often assessed by measuring the phosphorylation of its specific substrate, MYPT-1.
-
Principle: This can be done using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
ELISA Procedure Outline:
-
A microplate is coated with a recombinant MYPT-1 protein.
-
Cell or tissue lysates containing ROCK are added to the wells, along with ATP to initiate the kinase reaction.
-
After incubation, a primary antibody specific for phosphorylated MYPT-1 (at Thr696) is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A chromogenic substrate is added, and the resulting color change is measured to quantify the amount of phosphorylated MYPT-1, which is proportional to ROCK activity.[8]
-
Experimental Workflow for Investigating this compound's Mechanism
Caption: A typical experimental workflow for verifying this compound's mechanism.
Conclusion
The primary mechanism of action of this compound is the inhibition of the Lp-PLA2 enzyme, which has been robustly demonstrated in preclinical and early-phase clinical studies to reduce markers of inflammation and stabilize atherosclerotic plaques by preventing necrotic core expansion. However, the failure of large-scale clinical trials to show a clinical benefit suggests a more complex picture.
Independent research points to a potential alternative or complementary mechanism involving the inhibition of Rho kinase. The lack of clinical efficacy of this compound, and other PLA2 inhibitors, highlights the challenges of translating preclinical findings in cardiovascular disease to clinical success, especially in the context of modern, aggressive standard-of-care therapies. Future research in this area may need to focus on patient populations with specific inflammatory profiles or explore combination therapies that target multiple inflammatory pathways. For drug development professionals, the story of this compound serves as a crucial case study on the complexities of targeting inflammation in atherosclerosis.
References
- 1. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOLID-TIMI 52: The Stabilization of Plaques Using this compound-Thrombolysis in MI 52 - American College of Cardiology [acc.org]
- 9. This compound Fails to Reduce CVD Risk in STABILITY [medscape.com]
- 10. [PDF] STABILITY and SOLID-TIMI 52: Lipoprotein associated phospholipase A2 (Lp-PLA2) as a biomarker or risk factor for cardiovascular diseases | Semantic Scholar [semanticscholar.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Phospholipase A2 inhibitors in the treatment of atherosclerosis: a new approach moves forward in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
Darapladib efficacy in different patient populations from clinical trials
For Researchers, Scientists, and Drug Development Professionals
Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), has been investigated as a potential therapeutic agent to reduce cardiovascular events by targeting inflammation in atherosclerosis. This guide provides a comprehensive comparison of the efficacy of this compound in different patient populations as evaluated in two pivotal phase III clinical trials: STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy) and SOLID-TIMI 52 (Stabilization of Plaque Using this compound–Thrombolysis in Myocardial Infarction 52).
Overview of Clinical Trials
Two major clinical trials have assessed the efficacy and safety of this compound in distinct patient populations with cardiovascular disease:
-
STABILITY: This trial focused on patients with stable coronary heart disease (CHD).[1]
-
SOLID-TIMI 52: This trial enrolled patients who had recently experienced an acute coronary syndrome (ACS).[2][3]
Despite a strong mechanistic rationale for the role of Lp-PLA2 in atherosclerosis, both trials ultimately failed to demonstrate a significant benefit of this compound for their primary endpoints.[1][4]
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from the STABILITY and SOLID-TIMI 52 trials, providing a direct comparison of this compound's performance against placebo.
STABILITY Trial: Patients with Stable Coronary Heart Disease
| Endpoint | This compound (N=7,924) | Placebo (N=7,904) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint (Cardiovascular death, Myocardial Infarction, or Stroke) | 9.7% | 10.4% | 0.94 (0.85 - 1.03) | 0.20 |
| Secondary Endpoint: Major Coronary Events (CHD death, MI, or urgent coronary revascularization) | 9.3% | 10.3% | 0.90 (0.82 - 1.00) | 0.045 |
| Secondary Endpoint: Total Coronary Events (CHD death, MI, hospitalization for unstable angina, or any coronary revascularization) | 14.6% | 16.1% | 0.91 (0.84 - 0.98) | 0.02 |
| All-Cause Mortality | 7.3% | 7.3% | - | - |
Data sourced from multiple references.[5][6][7]
SOLID-TIMI 52 Trial: Patients with Acute Coronary Syndrome
| Endpoint | This compound (N=6,519) | Placebo (N=6,507) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint (Coronary heart disease death, Myocardial Infarction, or urgent coronary revascularization for myocardial ischemia) | 16.3% (at 3 years) | 15.6% (at 3 years) | 1.00 (0.91 - 1.09) | 0.93 |
| Secondary Endpoint: Major Cardiovascular Events (Cardiovascular death, MI, or stroke) | 15.0% (at 3 years) | 15.0% (at 3 years) | 0.99 (0.90 - 1.09) | 0.78 |
| All-Cause Mortality | 7.3% (at 3 years) | 7.1% (at 3 years) | 0.94 (0.82 - 1.08) | 0.40 |
Data sourced from multiple references.[2][4][8][9][10][11]
Experimental Protocols
STABILITY Trial Protocol
The STABILITY trial was a multicenter, randomized, placebo-controlled, double-blind, event-driven study.[7][12]
-
Patient Population: 15,828 patients with chronic stable coronary heart disease.[1][5] Key inclusion criteria included a history of myocardial infarction, coronary revascularization, or multi-vessel coronary artery disease.[6][13]
-
Intervention: Patients were randomized to receive either 160 mg of this compound or a matching placebo once daily, in addition to their standard of care, which could include statins, aspirin, and blood pressure medications.[1][7]
-
Primary Endpoint: The primary efficacy measure was the time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
SOLID-TIMI 52 Trial Protocol
The SOLID-TIMI 52 trial was a multinational, double-blind, placebo-controlled clinical trial.[2][4]
-
Patient Population: 13,026 patients who had been hospitalized for an acute coronary syndrome (non-ST-elevation or ST-elevation myocardial infarction) within the previous 30 days.[2][4][8]
-
Intervention: Participants were randomly assigned to receive either 160 mg of this compound or placebo once daily, on top of guideline-recommended therapy.[2][4]
-
Primary Endpoint: The primary endpoint was the composite of coronary heart disease (CHD) death, myocardial infarction (MI), or urgent coronary revascularization for myocardial ischemia.[2][4]
-
Follow-up: The median duration of follow-up was 2.5 years.[2][4]
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound functions by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2).[14] Lp-PLA2 is carried primarily on low-density lipoprotein (LDL) cholesterol particles and, within the arterial wall, hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators.[14][15] These mediators are thought to contribute to the formation of vulnerable atherosclerotic plaques, which are prone to rupture and cause cardiovascular events.[14][16] By inhibiting Lp-PLA2, this compound was hypothesized to reduce inflammation within atherosclerotic plaques, thereby stabilizing them and reducing the risk of ischemic events.[16]
Caption: this compound inhibits Lp-PLA2, preventing pro-inflammatory mediator production.
STABILITY and SOLID-TIMI 52 Trial Workflow
The general workflow for both the STABILITY and SOLID-TIMI 52 trials followed a standard randomized controlled trial design.
Caption: Workflow of the STABILITY and SOLID-TIMI 52 clinical trials.
Discussion and Conclusion
The STABILITY and SOLID-TIMI 52 trials were large, well-conducted studies that rigorously evaluated the clinical efficacy of this compound in patients with chronic stable CHD and those recovering from an ACS, respectively.
In the STABILITY trial, while this compound did not significantly reduce the primary composite endpoint of cardiovascular death, myocardial infarction, or stroke, there was a nominal reduction in the secondary endpoints of major coronary events and total coronary events.[6][7] This finding led to some speculation that Lp-PLA2 inhibition might have a more specific effect on coronary plaque stabilization rather than a broader impact on all major cardiovascular events.[5] However, these secondary findings should be interpreted with caution as the trial did not meet its primary objective.[13]
In contrast, the SOLID-TIMI 52 trial in a higher-risk population of post-ACS patients showed no benefit of this compound for either the primary or key secondary endpoints.[2][4][9] The treatment did not reduce the rate of major coronary events or major cardiovascular events compared to placebo.[2][4]
Adverse events were reported in both trials, with diarrhea and odor-related concerns being more frequent in the this compound groups.[2][4][13]
References
- 1. This compound for preventing ischemic events in stable coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound No Benefit in ACS Patients: SOLID-TIMI 52 [medscape.com]
- 4. Effect of this compound on major coronary events after an acute coronary syndrome: the SOLID-TIMI 52 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STABILITY: Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 6. Stabilization of Atherosclerotic Plaque by Initiation of this compound Therapy - American College of Cardiology [acc.org]
- 7. gsk.com [gsk.com]
- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 9. SOLID-TIMI 52: The Stabilization of Plaques Using this compound-Thrombolysis in MI 52 - American College of Cardiology [acc.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. gsk.com [gsk.com]
- 13. medscape.com [medscape.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Inhibition of Lp-PLA2 With this compound on Ischemic Events in Chronic CHD - American College of Cardiology [acc.org]
Safety Operating Guide
Proper Disposal Procedures for Darapladib
This document provides essential safety and logistical information for the proper disposal of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) intended for laboratory use.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Hazard Identification and Assessment
This compound is classified as a hazardous substance.[2][3] Before handling, it is crucial to be aware of its associated risks. The Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation.[2] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Due to its hazardous nature, this compound must be managed as a regulated pharmaceutical waste, and its disposal must comply with all applicable federal, state, and local regulations.[2][4]
Disposal Protocol: Step-by-Step Guidance
This protocol outlines the required steps for the safe disposal of this compound waste generated in a laboratory setting.
2.1. Required Personal Protective Equipment (PPE)
To minimize exposure, the following PPE must be worn at all times when handling this compound waste:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-impermeable protective gloves.[3][5]
-
Body Protection: Impervious clothing, such as a lab coat.[3]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[3]
2.2. Waste Segregation and Collection
Proper segregation is the first step in compliant waste management.
-
Identify Waste: This procedure applies to unused or expired pure this compound, contaminated lab materials (e.g., pipette tips, gloves, empty vials), and solutions containing this compound.
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[5] Do not mix with non-hazardous or other types of chemical waste unless specified by your institution's waste management plan.
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5][6] This is critical to prevent release into the environment, as the substance is very toxic to aquatic life.[3] The U.S. Environmental Protection Agency (EPA) specifically prohibits the sewering of hazardous waste pharmaceuticals.[7]
2.3. Container Labeling and Storage
-
Labeling: The waste container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[8][9] At a minimum, the label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[3] Keep the container tightly closed.[2]
2.4. Final Disposal Procedure
-
Consult Regulations: The final disposal of this compound must be conducted through a licensed hazardous waste disposal facility.[3] It is the responsibility of the waste generator to ensure compliance with all EPA, state, and institutional rules.[6][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Incineration: The recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6][7][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|356057-34-6|MSDS [dcchemicals.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sandiegocounty.gov [sandiegocounty.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Darapladib
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Darapladib is paramount. This guide provides immediate safety, logistical, and operational information to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles causing serious eye irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact that can cause irritation.[1][2] |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) | Minimizes the risk of inhaling dust or aerosols that may cause respiratory irritation.[1][2] |
Occupational Exposure Limits
Regulatory bodies have not established specific occupational exposure limit values for this compound.[1][2] Therefore, it is crucial to handle the compound with a high degree of caution, employing engineering controls and the PPE specified above to minimize any potential for exposure.
Table 2: Occupational Exposure Limits for this compound
| Jurisdiction/Agency | Limit Value (TWA/STEL) |
| OSHA (USA) | Not established |
| ACGIH (USA) | Not established |
| Europe (ECHA) | Not established |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Procedural Guidance: A Step-by-Step Laboratory Workflow
The following diagram outlines a typical experimental workflow for handling this compound in a laboratory setting, from preparation to disposal. This procedural guidance is designed to ensure safe and reproducible experimental outcomes.
Caption: General laboratory workflow for handling this compound.
Mechanism of Action: Lp-PLA2 Signaling Pathway Inhibition
This compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[3][4] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids.[5][6] These mediators contribute to the inflammatory processes implicated in the development and progression of atherosclerosis.[5][6] By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory substances.[2]
Caption: this compound inhibits the Lp-PLA2 signaling pathway.
Emergency Procedures and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill using absorbent materials.
-
Personal Protection: Wear the full recommended PPE, including a respirator.
-
Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol) and dispose of all cleaning materials as hazardous waste.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., absorbent materials, used PPE, empty containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquids in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to drains or the environment.[2][5]
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[1]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
